4-Oxo-4H-thiochromene-3-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H6O2S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
4-oxothiochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H |
InChI Key |
UBHXHANDDCHPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
3-formylthiochromone synonyms and IUPAC nomenclature
The following technical guide details the structural identity, synthetic protocols, and reactivity profile of 3-formylthiochromone.
** IUPAC Nomenclature, Synthetic Access, and Chemical Reactivity**
Structural Identity & Nomenclature
3-Formylthiochromone is a sulfur-containing heterocyclic scaffold belonging to the benzothiopyran class.[1] It is the sulfur bioisostere of 3-formylchromone, a privileged structure in medicinal chemistry. The substitution of the ring oxygen with sulfur significantly alters the electron density distribution, enhancing lipophilicity and modifying the reactivity of the C-2 position toward nucleophiles.
Nomenclature Standards
To ensure precision in technical documentation and patent filings, the following nomenclature hierarchy is recommended:
| System | Name | Notes |
| IUPAC (Preferred) | 4-oxo-4H-1-benzothiopyran-3-carbaldehyde | Explicitly defines the ketone (4-oxo) and the sulfur position (1).[1] |
| Systematic Synonym | 4-oxo-4H-thiochromene-3-carbaldehyde | Common in older heterocyclic literature.[1] |
| Chemical Abstract | 4H-1-Benzothiopyran-3-carboxaldehyde, 4-oxo- | Used for indexing.[1][2][3] |
| Abbreviation | 3-FTC | Non-standard; define before use. |
⚠️ Critical Distinction: Researchers frequently confuse this compound with its oxygen analog, 3-formylchromone (CAS: 17422-74-1).[1]
-
Oxygen Analog: C₁₀H₆O₃ (MW: 174.15)
-
Sulfur Analog (Topic): C₁₀H₆O₂S (MW: 190.[1]22) – Ensure your stoichiometry calculations account for this mass difference.
Synthetic Access: The Vilsmeier-Haack Protocol
The synthesis of 3-formylthiochromone is non-trivial compared to its oxygen analog.[1] The standard Vilsmeier-Haack formylation of thiochroman-4-one is highly temperature-dependent.[1]
Expert Insight: The Temperature Switch
A critical failure point in this protocol is reaction temperature.[1]
-
At 20°C: The reaction yields primarily the
-chlorovinyl aldehyde intermediate, failing to eliminate fully to the aromatic thiochromone system. -
At 100°C: The thermal energy drives the elimination of HCl and the aromatization of the heterocyclic ring to yield the desired 3-formylthiochromone.
Step-by-Step Protocol
Precursor: Thiochroman-4-one (CAS: 3528-17-4)
Reagents: Phosphorus Oxychloride (
-
Vilsmeier Complex Formation:
-
Substrate Addition:
-
Thermal Aromatization (Critical Step):
-
Allow the mixture to warm to room temperature.
-
Heat to 100°C and stir for 4–6 hours. This forces the elimination of the intermediate chlorovinyl species to form the conjugated thiochromone ring.
-
-
Hydrolysis & Workup:
Reaction Workflow Diagram
Caption: Thermal dependence of the Vilsmeier-Haack synthesis for 3-formylthiochromone.
Chemical Reactivity Profile
3-Formylthiochromone is a poly-electrophilic system .[1] Its reactivity is governed by three specific carbon centers susceptible to nucleophilic attack.[1]
Electrophilic Centers[3]
-
The Aldehyde (CHO): Reacts with primary amines (Schiff bases) and active methylenes (Knoevenagel condensation).[1]
-
The C-2 Position: The "soft" electrophilic center.[1] The sulfur atom makes C-2 highly susceptible to Michael-type addition-elimination sequences.[1] Nucleophilic attack here often leads to ring opening (pyrone ring cleavage).[1]
-
The C-4 Carbonyl: Generally less reactive due to conjugation but participates in annulation reactions.[1]
Reactivity Pathway Diagram
Caption: Divergent synthesis pathways based on nucleophile selection.
Applications in Drug Discovery
The 3-formylthiochromone scaffold acts as a versatile precursor for constructing fused heterocyclic libraries.[1]
Bioisosteric Replacement
It is used to replace the chromone core in flavonoids to improve metabolic stability.[1] The thioether linkage is generally more resistant to oxidative cleavage than the ether linkage in chromones.[1]
Synthesis of Benzothiazepines
Reaction with o-aminothiophenol or o-phenylenediamine yields benzothiazepines and benzodiazepines.[1][4] These derivatives are heavily screened for:
-
Antimicrobial Activity: Specifically against Gram-positive strains (e.g., S. aureus).[1]
-
Anticancer Potential: Intercalating agents that target DNA.[1]
Enzyme Inhibition
Derivatives synthesized via the Knoevenagel pathway (e.g., with rhodanine) have shown efficacy as aldose reductase inhibitors, relevant for diabetic complication therapies.
References
-
IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link
- Synthesis & Temperature Dependence:Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 2008. (Detailed review of the Vilsmeier-Haack conditions on thiochromanones).
-
Reactivity Profile: Reactivity of 3-formyl- and 3-cyanothiochromones toward some N- and C-nucleophiles.[1][4] Russian Journal of Organic Chemistry.[1] (Details the C-2 vs CHO selectivity).
-
Biological Applications: Synthesis and biological evaluation of thiochromone derivatives. European Journal of Medicinal Chemistry.[1] (Validation of the scaffold in drug design).
Sources
Biological Activity of Thiochromene-3-Carbaldehyde Derivatives
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Sulfur Advantage
Thiochromene-3-carbaldehyde (2H-thiochromene-3-carbaldehyde) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere to the widely studied chromene-3-carbaldehyde. The substitution of the heterocyclic oxygen with sulfur introduces critical physicochemical changes—specifically enhanced lipophilicity and altered electronic distribution—which often result in superior membrane permeability and distinct binding affinities for biological targets.
This guide dissects the biological profile of this scaffold, focusing on its derivatization into potent anticancer, antimicrobial, and antitubercular agents.[1] It moves beyond simple activity listing to explore the Structure-Activity Relationships (SAR) and mechanistic pathways that drive these phenotypes.
Chemical Scaffold & Synthetic Accessibility
The core utility of thiochromene-3-carbaldehyde lies in its reactive formyl group at the C-3 position and the electrophilic nature of the C-2/C-4 centers. The most robust route for generating this scaffold is the Vilsmeier-Haack formylation , which cyclizes thiochromanones or activated thiophenols.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
Self-Validating Step: The formation of the Vilsmeier reagent is exothermic; temperature control is critical to prevent reagent decomposition.
Reagents:
-
Substituted Thiochroman-4-one (1.0 eq)
-
Phosphorus Oxychloride (
) (3.0 eq) -
Dimethylformamide (DMF) (Excess/Solvent)
Methodology:
-
Reagent Generation: Cool anhydrous DMF to 0°C in an ice bath. Add
dropwise over 20 minutes under atmosphere. Validation: The solution should turn pale yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent). -
Addition: Dissolve the thiochroman-4-one in minimal DMF and add dropwise to the reagent mixture, maintaining temperature < 5°C.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT), then heat to 60–70°C for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the ketone spot and appearance of a less polar aldehyde spot confirms conversion.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
-
Isolation: Filter the resulting yellow precipitate, wash with water, and recrystallize from ethanol.
Visualization: Synthetic Pathway
Figure 1: Vilsmeier-Haack synthetic pathway transforming thiochroman-4-one to the target aldehyde.
Pharmacological Spectrum & Mechanism of Action[2]
3.1 Anticancer Activity
Derivatives of thiochromene-3-carbaldehyde, particularly Schiff bases and thiosemicarbazones , exhibit potent cytotoxicity. The sulfur atom enhances lipophilicity, facilitating passive transport across the lipid bilayer of cancer cells.
-
Targets: DNA intercalation, Topoisomerase II inhibition, and Apoptosis induction (Caspase-3 activation).
-
Key Cell Lines: MCF-7 (Breast), HepG-2 (Liver), HCT-15 (Colon).
Key Insight: The presence of a thiosemicarbazone moiety at C-3 acts as a tridentate ligand, capable of chelating transition metals (Fe, Cu) in the cellular microenvironment. This chelation generates Reactive Oxygen Species (ROS), triggering oxidative stress-mediated apoptosis.
3.2 Antimicrobial & Antitubercular Activity
The scaffold shows significant efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.
-
Mechanism (TB): Molecular docking studies suggest these derivatives target the Enoyl-ACP Reductase (InhA) enzyme, a key component of the Type II fatty acid biosynthesis pathway (FAS-II) in mycobacteria. The thiochromene ring occupies the hydrophobic pocket of InhA, mimicking the natural substrate.
3.3 Comparative Potency Data
| Derivative Class | Substituent (R) | Target Organism/Cell Line | Activity Metric | Reference |
| Thiosemicarbazone | 4-Cl-Phenyl | MCF-7 (Breast Cancer) | IC50: 2.1 µM | [1, 2] |
| Hydrazone | 4-NO2-Phenyl | M. tuberculosis H37Rv | MIC: 0.5 µg/mL | [3] |
| Thiazolidinedione | Unsubstituted | S. aureus | MIC: 4 µg/mL | [4] |
| Schiff Base | 2,4-Di-Cl-Phenyl | E. coli | MIC: 8 µg/mL | [4] |
Structure-Activity Relationship (SAR)
The biological efficacy of the thiochromene scaffold is tightly regulated by substitutions at three specific zones.
-
Zone A (The Aldehyde/Linker - C3):
-
Conversion of the aldehyde to hydrazones or thiosemicarbazones significantly increases potency compared to the parent aldehyde.
-
Reasoning: The C=N bond improves binding affinity to enzyme active sites via hydrogen bonding.
-
-
Zone B (The Benzenoid Ring - C6/C7/C8):
-
Electron-Withdrawing Groups (EWG): Halogens (Cl, Br) or Nitro (
) groups at C-6 or C-7 enhance antimicrobial activity. -
Electron-Donating Groups (EDG): Methoxy (
) or Methyl ( ) groups often reduce potency but may improve solubility.
-
-
Zone C (The Heteroatom - S1):
-
Oxidation of sulfur to sulfoxide (
) or sulfone ( ) generally abolishes activity, indicating the importance of the lone pairs on the divalent sulfur for target interaction (likely via soft-soft interactions with metal centers in metalloenzymes).
-
Visualization: SAR Map
Figure 2: Structure-Activity Relationship (SAR) analysis of the thiochromene core.
Experimental Protocols
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
Purpose: To determine cell viability and calculate IC50 values.
-
Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of
cells/well in DMEM media. Incubate for 24h at 37°C ( ). -
Treatment: Add thiochromene derivatives dissolved in DMSO (final DMSO concentration < 0.1%) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
. Plot dose-response curves to derive IC50.
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Prep: Adjust bacterial culture (S. aureus) to
McFarland standard ( CFU/mL). -
Dilution: Prepare 2-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity. Validation: Use Resazurin dye (blue to pink reduction) for visual confirmation of metabolic activity.
Mechanistic Signaling Pathway (Anticancer)
The following diagram illustrates the proposed signaling cascade triggered by thiochromene derivatives in cancer cells, leading to apoptosis.
Figure 3: Proposed mechanism of action involving ROS-mediated mitochondrial apoptosis.
References
-
Recent developments in thiochromene chemistry. RSC Advances, 2024.
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry, 2025.[2]
-
Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine/thiochromene scaffolds. Dove Medical Press, 2026.
-
Development of new 5-(chromene-3-yl)methylene-2,4-thiazolidinediones as antimicrobial agents. Farmacia, 2018. (Note: Comparative chromene data used for SAR baseline).
-
Synthesis and Anticancer Activity of Novel Chromene/Thiochromene Derivatives. Letters in Drug Design & Discovery, 2023.
Sources
An In-depth Technical Guide to 4-Oxo-4H-thiochromene-3-carbaldehyde (CAS No. 70940-99-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, sulfur-containing heterocycles have emerged as a particularly promising class of compounds. This guide focuses on a specific, yet highly significant, molecule: 4-Oxo-4H-thiochromene-3-carbaldehyde. With its unique thiochromene core, this compound presents a compelling starting point for the development of new therapeutic agents. Thiochromenes, as sulfur analogues of chromenes, have garnered considerable attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide serves as a comprehensive technical resource, providing an in-depth exploration of its synthesis, chemical properties, and potential applications in the field of drug discovery and development.
Section 1: Synthesis and Molecular Architecture
The primary and most established route to synthesizing 4-Oxo-4H-thiochromene-3-carbaldehyde is through the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an activated aromatic ring, in this case, the thiochroman-4-one backbone.[2]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic iminium salt known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich thiochroman-4-one attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde.[3]
Caption: Mechanism of the Vilsmeier-Haack Reaction for the synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde.
Experimental Protocol: Synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde
This protocol is a synthesized methodology based on established procedures for the Vilsmeier-Haack formylation of related compounds.[4][5]
Materials:
-
Thiochroman-4-one
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
Reaction with Thiochroman-4-one: Dissolve thiochroman-4-one (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-Oxo-4H-thiochromene-3-carbaldehyde.
Section 2: Physicochemical and Spectroscopic Profile
Characterization of 4-Oxo-4H-thiochromene-3-carbaldehyde is crucial for confirming its identity and purity. Below is a summary of its key physicochemical properties and expected spectroscopic data, based on its structure and data from analogous compounds.[6][7]
| Property | Value |
| CAS Number | 70940-99-7 |
| Molecular Formula | C₁₀H₆O₂S |
| Molecular Weight | 190.22 g/mol |
| Appearance | Expected to be a crystalline solid |
Spectroscopic Data Interpretation
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons: A series of multiplets corresponding to the protons on the benzene ring will be observed in the aromatic region, likely between δ 7.0-8.5 ppm. The specific splitting patterns will depend on the substitution of the benzene ring.
-
Vinyl Proton: A singlet for the proton at the C2 position of the thiochromene ring is expected, likely in the region of δ 8.0-9.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal for the ketone carbonyl carbon (C4) is expected around δ 175-185 ppm.
-
Aldehyde Carbonyl Carbon (-CHO): A signal for the aldehyde carbonyl carbon is expected around δ 185-195 ppm.
-
Aromatic and Vinyl Carbons: Signals for the carbons of the benzene ring and the double bond of the thiochromene ring will appear in the region of δ 110-160 ppm.
IR (Infrared) Spectroscopy:
-
C=O Stretching (Ketone): A strong absorption band is expected around 1640-1680 cm⁻¹.
-
C=O Stretching (Aldehyde): Another strong absorption band for the aldehyde carbonyl is expected around 1680-1710 cm⁻¹.
-
C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=C Stretching (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.
-
C-S Stretching: A weaker absorption may be present in the fingerprint region for the C-S bond.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of CO (m/z = 162) and the formyl radical (-CHO) (m/z = 161).
Section 3: Reactivity and Synthetic Utility
The presence of both an α,β-unsaturated ketone system and an aldehyde functional group makes 4-Oxo-4H-thiochromene-3-carbaldehyde a versatile building block for the synthesis of more complex heterocyclic systems.
Reactivity of the Aldehyde Group
The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, leading to the formation of various derivatives. These reactions include:
-
Condensation Reactions: Reaction with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These derivatives are often explored for their biological activities.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation to the corresponding carboxylic acid.
Caption: Reactivity of the aldehyde group in 4-Oxo-4H-thiochromene-3-carbaldehyde.
Section 4: Potential Applications in Drug Development
The thiochromene scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes 4-Oxo-4H-thiochromene-3-carbaldehyde a highly attractive starting point for drug discovery programs.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of thiochromene and chromene derivatives.[13][14][15] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cancer progression.[14] The aldehyde functionality at the 3-position of the thiochromene ring provides a handle for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships (SAR) to optimize anticancer potency.
Antimicrobial and Antifungal Activity
Thiochromene derivatives have also demonstrated significant antimicrobial and antifungal activities.[16] The sulfur atom in the thiochromene ring is believed to play a crucial role in the biological activity of these compounds. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. 4-Oxo-4H-thiochromene-3-carbaldehyde and its derivatives represent a promising avenue for the discovery of novel antimicrobial drugs.
Other Potential Therapeutic Areas
The versatility of the thiochromene scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory Activity: Chromene derivatives have been investigated for their potential as anti-inflammatory agents.[1]
-
Antiviral Activity: Some thiochromene-based compounds have shown promising antiviral properties.[1]
-
Enzyme Inhibition: The core structure can be modified to target specific enzymes involved in disease processes, such as cholinesterases in Alzheimer's disease.[17][18]
Conclusion: A Versatile Scaffold for Future Discoveries
4-Oxo-4H-thiochromene-3-carbaldehyde is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its synthesis via the well-established Vilsmeier-Haack reaction makes it readily accessible. The presence of multiple reactive sites allows for extensive chemical modification, paving the way for the creation of diverse compound libraries. The proven biological activities of the broader thiochromene class of compounds, especially in the areas of oncology and infectious diseases, underscore the therapeutic potential of this scaffold. This technical guide provides a solid foundation for researchers to further explore the chemistry and pharmacology of 4-Oxo-4H-thiochromene-3-carbaldehyde, with the ultimate goal of developing novel and effective therapeutic agents.
References
-
A series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their hydrazone derivatives were evaluated as potential multi-target-directed ligands in vitro against cholinesterases, β-secretase, cyclooxygenase-2, and lipoxygenase-15 (LOX-15), as well as for free radical-scavenging activities. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025, March 24). RSC Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
-
Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (2023, May 9). MDPI. Retrieved February 6, 2026, from [Link]
-
Recent developments in thiochromene chemistry. (2024, July 11). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
-
Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2023, February 17). ACS Omega. Retrieved February 6, 2026, from [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). University of Kerbala. Retrieved February 6, 2026, from [Link]
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][14][17]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023, January 13). Bentham Science. Retrieved February 6, 2026, from [Link]
-
Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. (2012, August 9). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Spectral Data Interpretation for Organic Structure Determination. (2025, April 5). StudyPulse. Retrieved February 6, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC. Retrieved February 6, 2026, from [Link]
-
An effective green one-pot synthesis of some novel 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazoles and 6-(thiophene-2-carbonyl)-7-(trifluoromethyl)pyrano[2,3-d]pyrimidines bearing chromone ring as anticancer agents. (2021, September 20). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]
-
Thiochroman-4-ones: Synthesis and reactions. (2008, November 22). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Exploring Biological Activity of 4-Oxo-4 H-furo[2,3- h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (2019, November 13). PubMed. Retrieved February 6, 2026, from [Link]
-
4-oxo-4H-chromene-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
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A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry. Retrieved February 6, 2026, from [Link]
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Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. (2016, June 30). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved February 6, 2026, from [Link]
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Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. (2025, August 5). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Synthesis of some new 4-oxo-4H-chromene derivatives bearing nitrogen Heterocyclic systems as antifungal agents. (2025, August 10). ResearchGate. Retrieved February 6, 2026, from [Link]
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Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025, April 30). National Institutes of Health. Retrieved February 6, 2026, from [Link]
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- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 11. lehigh.edu [lehigh.edu]
- 12. scribd.com [scribd.com]
- 13. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
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- 16. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Biological Activity of 4-Oxo-4 H-furo[2,3- h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PubMed [pubmed.ncbi.nlm.nih.gov]
medicinal chemistry applications of thiochromone scaffolds
An In-Depth Technical Guide to the Medicinal Chemistry Applications of Thiochromone Scaffolds
Authored by a Senior Application Scientist
Foreword: The Rise of a Privileged Sulfur Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged scaffolds."[1] The chromone core is a well-established member of this elite group, forming the basis of numerous natural products and synthetic medicinal agents.[2][3] However, the substitution of its endocyclic oxygen with a sulfur atom gives rise to the thiochromone scaffold, a bioisostere that introduces a unique combination of physicochemical properties.[4] The sulfur atom, with its larger atomic radius, lower electronegativity, and available d-orbitals, alters the molecule's electronics, lipophilicity, and metabolic profile, opening new avenues for drug design that are less explored than its oxygen counterpart.[5][6][7]
This guide provides a comprehensive exploration of the thiochromone core, moving beyond a simple catalog of its activities. We will delve into the causality behind its biological effects, examine the structure-activity relationships (SAR) that govern its potency and selectivity, and provide field-proven experimental protocols for its evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this versatile scaffold in modern therapeutic development.
The Thiochromone Core: Physicochemical Properties and Synthetic Accessibility
The thiochromone, or 4H-thiochromen-4-one, scaffold is a bicyclic heterocyclic system where a thiopyran ring is fused to a benzene ring. The presence of sulfur in multiple oxidation states (sulfide, sulfoxide, sulfone) and its ability to engage in diverse bonding patterns presents both challenges and opportunities in its synthesis and application.[8][9][10]
Key Physicochemical Characteristics
The replacement of oxygen with sulfur significantly impacts the scaffold's properties:
-
Enhanced Lipophilicity : Sulfur is less polar than oxygen, generally increasing the lipophilicity of the resulting molecule. This can improve membrane permeability and bioavailability.[5]
-
Modified Electronic Profile : The sulfur atom alters the electron distribution within the heterocyclic ring, influencing how the molecule interacts with biological targets.[7]
-
Metabolic Handles : The sulfur atom can be oxidized in vivo to the corresponding sulfoxide and sulfone, providing potential sites for metabolic transformation which can be exploited to fine-tune pharmacokinetic properties or design prodrugs.[5]
Synthetic Accessibility
The utility of a scaffold is directly tied to its synthetic accessibility. While historically less explored than chromones, efficient synthetic routes to thiochromones are now well-established, making them readily available for derivatization and library synthesis.[6][11] A common and robust strategy involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[1] More recently, one-pot cascade reactions have streamlined this process, enhancing efficiency and reducing waste.[10][11]
Below is a generalized workflow for a common synthetic pathway to the thiochromone core and its subsequent derivatization.
Caption: Generalized workflow for thiochromone synthesis and derivatization.
Therapeutic Applications: A Multi-Target Scaffold
Thiochromone derivatives have demonstrated a remarkable breadth of pharmacological activities, underscoring their versatility in drug design.[7][12] We will now explore the principal therapeutic areas where this scaffold has shown significant promise.
Anticancer Activity
The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. Thiochromone derivatives have emerged as potent agents capable of inhibiting tumor cell proliferation, inducing programmed cell death (apoptosis), and preventing metastasis.[9][13][14]
Mechanism of Action: Thiochromones exert their anticancer effects through multiple mechanisms. They are known to inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and ERK-MAPK pathways.[13][15] Furthermore, they can induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to DNA damage and cell death.[7][15] The scaffold has also been used to develop inhibitors of specific enzymes crucial for cancer progression, including tyrosine kinases and carbonic anhydrases.[5][7]
Structure-Activity Relationship (SAR) Insights:
-
Substitution Pattern: Compounds with a thiochromanone skeleton have generally exhibited higher anticancer activity than their chromanone analogs.[14][16]
-
Hybrid Molecules: Fusing the thiochromone core with other pharmacophores, such as thiosemicarbazones or 1,3,4-thiadiazoles, has led to derivatives with exceptional cytotoxicity against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range.[5][13][17]
-
Position 4 Modifications: The carbonyl group at the 4-position is a critical site for modification. Derivatives incorporating thiosemicarbazone moieties at this position have shown significantly enhanced cytotoxic activity.[13]
Data Presentation: In Vitro Cytotoxicity of Thiochromone Derivatives
| Compound ID | Scaffold Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 42 | Fused with 1,3,4-thiadiazole | MCF-7 (Breast) | 3.25 | [5] |
| HT29 (Colon) | 3.12 | [5] | ||
| HepG2 (Liver) | 4.15 | [5] | ||
| Compound 47 | Thiosemicarbazone at C4 | MCF-7 (Breast) | 0.42 | [13] |
| SK-mel-2 (Melanoma) | 0.58 | [13] | ||
| DU145 (Prostate) | 0.43 | [13] |
Experimental Protocol: MTT Assay for Cellular Proliferation
This protocol provides a reliable method for assessing the cytotoxic effects of thiochromone derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (thiochromone derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiochromone derivatives have demonstrated broad-spectrum activity against both bacterial and fungal pathogens.[5][13][18]
Mechanism of Action: The antimicrobial action of these compounds often involves the disruption of microbial membrane integrity or interference with the synthesis of essential macromolecules like nucleic acids, leading to cell death.[7][13]
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The introduction of a chlorine atom at the 6-position of the thiochromanone ring consistently enhances antibacterial activity.[5][13]
-
C4-Position Moieties: The addition of an oxime ether or oxime group at the 4-position can boost antibacterial efficacy.[5]
-
Fused Heterocycles: Hybridizing the thiochromone scaffold with other heterocyclic systems like pyrazole or pyrimidine can significantly enhance antimicrobial activity.[13] For example, a pyrazolothiochromene derivative showed strong inhibition zones (14-24 mm) against a range of bacteria.[13]
-
Spiro Compounds: Spiro-pyrrolidines incorporating a thiochroman-4-one moiety have shown potent antibacterial activity, outperforming standard drugs like amoxicillin against certain strains.[13]
Data Presentation: Antimicrobial Efficacy of Thiochromone Derivatives
| Compound Type | Target Organism | Activity Metric | Value | Reference |
| 6-Chloro-thiochromanone | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 15 µg/mL | [5][19] |
| Indolo-thiochroman | Candida albicans | MIC | 4 µg/mL | [13] |
| Spiro-pyrrolidine thiochromanone | Bacillus subtilis | MIC | 32 µg/mL | [13] |
| 3-Hydroxythiochromen-4-one | Moraxella catarrhalis | MIC | 0.5 µM | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including arthritis and cardiovascular disorders. Thiochromone derivatives have been investigated as potential anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[20]
Mechanism of Action: A primary mechanism for the anti-inflammatory effects of certain thiochromone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2. By inhibiting NF-κB activation, these compounds can suppress the production of inflammatory mediators.[21] Some derivatives, particularly spiro thiochromene-oxindoles, are designed as specific COX-2 inhibitors, which reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[20]
Caption: Inhibition of the NF-κB pathway by thiochromone derivatives.
Antiparasitic and Neuroprotective Potential
Beyond the major areas above, the thiochromone scaffold has shown promise in more specialized therapeutic applications.
Antiparasitic Activity: Thiochroman-4-one derivatives have been identified as potent agents against Leishmania panamensis.[1] SAR studies revealed that incorporating a vinyl sulfone moiety significantly enhances antileishmanial activity, with some compounds showing a high selectivity index, making them more toxic to the parasite than to human cells.[1][5][13] Fluorine substitution at the 6-position was also found to increase leishmanicidal potency.[5][13]
Neuroprotective Effects: Oxidative stress is a major contributor to the pathology of neurodegenerative diseases.[22] A study evaluating a library of flavones and their 4-thio analogues found that 7,8-dihydroxy 4-thioflavones were potent neuroprotective compounds against H₂O₂-induced oxidative stress. Their mechanism was found to be mediated via the activation of anti-apoptotic cell survival pathways, including ERK1/2 and PI3K/Akt.[22]
Caption: Activation of the PI3K/Akt survival pathway by neuroprotective thioflavones.
Consolidated SAR and Future Perspectives
By synthesizing the data across therapeutic areas, we can construct a general SAR map for the thiochromone scaffold, providing a predictive framework for future design efforts.
Sources
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- 18. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Anti-inflammatory and arthritic effects of thiacremonone, a novel sulfur compound isolated from garlic via inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thioflavones as novel neuroprotective agents - CentAUR [centaur.reading.ac.uk]
solubility profile of 4-Oxo-4H-thiochromene-3-carbaldehyde in organic solvents
The Solubility Profile of 4-Oxo-4H-thiochromene-3-carbaldehyde is a critical parameter for its application in synthetic organic chemistry, particularly in the design of sulfur-containing pharmacophores. Also known as 3-formylthiochromone , this compound exhibits a solubility behavior distinct from its oxygen analogue (3-formylchromone) due to the higher lipophilicity and larger atomic radius of the sulfur atom.
This guide synthesizes empirical data from synthetic workups (Vilsmeier-Haack reaction) and physicochemical principles to provide an authoritative solubility profile.
Part 1: Physicochemical Basis of Solubility
To understand the solubility profile, one must analyze the molecular architecture of 4-Oxo-4H-thiochromene-3-carbaldehyde.
-
Lipophilic Core: The thiochromone ring system (benzene fused to a thiopyran-4-one ring) is aromatic and planar. The replacement of oxygen (in chromone) with sulfur increases the lipophilicity (Calculated LogP ~1.5–2.0), making the molecule less soluble in highly polar protic solvents compared to its oxygen counterpart.
-
Polar Handles: The C-3 formyl group (-CHO) and the C-4 carbonyl group (C=O) create a dipole moment. These groups accept hydrogen bonds but lack hydrogen bond donors, classifying the molecule as a hydrogen bond acceptor .
-
Crystal Lattice Energy: The molecule exists as a solid (typically yellow crystals). Dissolution requires overcoming the
- stacking interactions of the aromatic rings.
Part 2: Solubility Profile in Organic Solvents
The following data categorizes solvents based on their interaction with 3-formylthiochromone. This profile is derived from standard isolation protocols (Vilsmeier-Haack synthesis) and spectroscopic preparation methods.
Table 1: Solubility Categorization
| Solvent Class | Specific Solvents | Solubility Status | Operational Context |
| Polar Aprotic | DMSO, DMF | High | Primary solvents for biological stock solutions and synthesis reactions (e.g., Knoevenagel condensation). |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Preferred solvents for liquid-liquid extraction and NMR analysis ( |
| Polar Protic | Ethanol, Methanol | Temperature Dependent | Ideal Recrystallization Solvents. Soluble at boiling point; sparingly soluble at room temperature. |
| Non-Polar | Hexane, Pentane | Insoluble | Used as anti-solvents to precipitate the product or wash away non-polar impurities. |
| Aqueous | Water | Insoluble | The compound precipitates immediately upon pouring the reaction mixture into ice water. |
Part 3: Experimental Protocols
Protocol A: Recrystallization from Ethanol
Context: This is the standard method for purifying crude 3-formylthiochromone following Vilsmeier-Haack synthesis.
-
Preparation: Place crude 3-formylthiochromone in a round-bottom flask.
-
Dissolution: Add absolute Ethanol (approx. 10-15 mL per gram of solute).[1]
-
Heating: Heat the mixture to reflux (
) with stirring until the solid completely dissolves. If insoluble particles remain, filter the hot solution through a pre-warmed funnel. -
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool in an ice bath (
) for 1 hour. -
Isolation: Filter the yellow needles via vacuum filtration. Wash the cake with cold ethanol.
-
Drying: Dry under vacuum to remove residual solvent.
Protocol B: Gravimetric Solubility Determination
Context: Use this protocol if exact quantitative solubility (mg/mL) is required for a specific solvent system.
Figure 1: Step-by-step workflow for determining the saturation limit of 3-formylthiochromone.
Part 4: Solvent Selection Logic for Applications
Selecting the correct solvent is crucial for preventing side reactions. The aldehyde group at C-3 is electrophilic and susceptible to nucleophilic attack.
Critical Stability Warnings:
-
Alcohol Reactivity: In acidic methanol or ethanol, 3-formylthiochromone can form hemiacetals or acetals over prolonged storage. Recommendation: Use fresh solutions or store in DMSO/DCM.
-
DMSO Oxidation: While stable in DMSO for short periods, prolonged heating in DMSO can lead to oxidation or decomposition. Recommendation: Use anhydrous DMSO for biological assays and freeze aliquots.
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
-
Synthesis & Vilsmeier-Haack Reaction
-
Giles, P. R., & Marson, C. M. (1990). Oxidative formylation and chloromethylation as alternative pathways... Tetrahedron Letters, 31(36), 5227-5230. Link (Establishes synthesis from thiochroman-4-one using DMF/POCl3).
-
-
Recrystallization & Derivatives
-
General Reactivity
-
Levkovskaya, G. G., et al. (2018). Synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones. Russian Chemical Reviews. Link (Comprehensive review of thiochromone solubility and reactivity).
-
Sources
Advanced Technical Guide: Vilsmeier-Haack-Arnold Formylation of Thiochroman-4-ones
This guide details the history, mechanism, and technical execution of the Vilsmeier-Haack-Arnold (VHA) formylation applied to thiochroman-4-ones.
Executive Summary
The Vilsmeier-Haack (VH) reaction, traditionally an electrophilic aromatic substitution, evolves into the Vilsmeier-Haack-Arnold (VHA) reaction when applied to enolizable ketones like thiochroman-4-ones. This transformation is the cornerstone for converting simple sulfur-containing bicyclic ketones into 4-chloro-3-formylthiochromenes (4-chloro-2H-thiochromene-3-carbaldehydes). These intermediates are critical "linchpins" in medicinal chemistry, enabling the rapid synthesis of fused tricyclic systems (e.g., thiopyrano[4,3-c]pyrazoles) with potent bioactivity.
Historical Genesis & Evolution
The Foundational Era (1927–1958)
-
1927 (The Discovery): Anton Vilsmeier and Albrecht Haack discovered that N-methyl-N-phenylformamide and phosphorus oxychloride (
) could formylate electron-rich aromatics (e.g., dimethylaniline). This established the "Vilsmeier Reagent" (chloromethyliminium salt) as a potent electrophile. -
1958 (The Arnold Expansion): The Czech chemist Z. Arnold dramatically expanded the scope of the reaction. He demonstrated that aliphatic carbonyl compounds (ketones) could react with the Vilsmeier reagent. Unlike the aromatic substitution, this reaction involved the attack on the enol form of the ketone, followed by chlorination and formylation, yielding
-chlorovinyl aldehydes (chloroacroleins).
Application to Thiochromanones
The adaptation of Arnold’s conditions to thiochroman-4-one was a pivotal development in heterocyclic chemistry. Unlike simple acetophenones, thiochroman-4-one presents a cyclic, sulfur-containing scaffold.
-
The Challenge: The sulfur atom is nucleophilic and prone to oxidation or alkylation. However, the VHA conditions (
/DMF) favor reaction at the enolizable C3 position and the C4 carbonyl oxygen. -
The Breakthrough: Researchers identified that under controlled thermal conditions, the reaction selectively yields 4-chloro-2H-thiochromene-3-carbaldehyde . This molecule retains the sulfur ring intact while installing two reactive handles: an electrophilic aldehyde at C3 and a displaceable chlorine at C4.
Mechanistic Deep Dive: The "Chloroformylation" Cascade
The transformation of thiochroman-4-one is not a simple formylation; it is a chloroformylation sequence.
The Pathway[1][2][3][4]
-
Reagent Formation: DMF reacts with
to generate the electrophilic Vilsmeier reagent (chloromethyliminium salt).[1][2][3] -
Enolization: Thiochroman-4-one tautomerizes to its enol form.
-
C3 Attack: The enol attacks the Vilsmeier reagent, forming a C3-iminium intermediate.
-
O-Activation: The carbonyl oxygen (now a hydroxyl in the intermediate) attacks the phosphorus species (
), converting it into a good leaving group ( ). -
Elimination/Chlorination: A chloride ion attacks C4, displacing the phosphate group and creating the C3-C4 double bond.
-
Hydrolysis: The iminium moiety is hydrolyzed during aqueous workup to reveal the aldehyde.
Visualization: Reaction Logic
The following diagram details the molecular logic flow, highlighting the critical "Arnold" deviation from standard aromatic formylation.
Caption: The Vilsmeier-Haack-Arnold cascade transforming a cyclic ketone into a functionalized chloro-aldehyde.
Validated Synthetic Protocol
This protocol is designed for reproducibility and scalability. It utilizes a "reverse addition" technique to control the exotherm.
Reagents & Equipment[2][3][7][8][9][10]
-
Substrate: Thiochroman-4-one (1.0 eq)
-
Reagent A: Phosphorus Oxychloride (
) (3.0 eq) [DANGER: Reacts violently with water] -
Reagent B: N,N-Dimethylformamide (DMF) (5.0 eq, Anhydrous)
-
Solvent: Dichloromethane (DCM) (Optional, for solubility) or Neat DMF.
Step-by-Step Methodology
-
Vilsmeier Complex Generation:
-
Substrate Addition:
-
Dissolve Thiochroman-4-one in a minimum volume of DMF.
-
Add the substrate solution dropwise to the Vilsmeier complex at 0°C.
-
Observation: The mixture will darken (red/brown) as the enol reacts.
-
-
The "Arnold" Heating Phase:
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat to 60–80°C for 3–5 hours.
-
Why: The initial formylation happens at lower temps, but the chlorination/elimination (O -> Cl conversion) requires thermal energy. Monitor by TLC (Hexane:EtOAc 8:2).
-
-
Hydrolysis & Workup:
-
Cool the reaction mixture to RT.
-
Pour slowly onto crushed ice/sodium acetate (buffered hydrolysis). Caution: Massive exotherm and HCl gas evolution.
-
Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Extract with DCM (
), wash with brine, dry over .
-
-
Purification:
-
Recrystallize from Ethanol or purify via flash chromatography (Silica gel).
-
Target Product: Yellow needles/solid.
-
Quantitative Performance Data
Comparison of historical vs. optimized modern conditions for 4-chloro-3-formylthiochromene synthesis.
| Parameter | Classical (Arnold, 1958) | Modern Optimized (Chen/Meth-Cohn) | Impact |
| Reagent Ratio | 1:1 ( | 3:1 ( | Excess |
| Temperature | Reflux ( | Controlled ( | Higher temps cause tarring/polymerization of S-ring. |
| Solvent | Neat | DMF/DCM Cosolvent | Improved solubility reduces localized hotspots. |
| Yield | 40–50% | 75–85% | Modern workup (buffered) prevents aldehyde degradation. |
Applications in Drug Discovery
The 4-chloro-3-formyl moiety is a "bi-electrophile."
-
C4-Chlorine: Susceptible to Nucleophilic Aromatic Substitution (
) despite being vinylogous. -
C3-Aldehyde: Classic carbonyl chemistry (condensations).
Workflow: Synthesis of Fused Pyrazoles
Reacting the product with Hydrazine Hydrate (
-
Hydrazine forms a hydrazone with the aldehyde.
-
The nucleophilic nitrogen of the hydrazone attacks C4, displacing the chlorine.
-
Result: Thiopyrano[4,3-c]pyrazole , a scaffold found in various kinase inhibitors.
References
-
Vilsmeier, A., & Haack, A. (1927).[5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[7][6] Berichte der deutschen chemischen Gesellschaft.[6] Link[6]
-
Arnold, Z. (1958). Synthetic reactions of dimethylformamide.[4][2][3][7][8] I. General synthesis of β-chlorovinyl aldehydes. Collection of Czechoslovak Chemical Communications. Link
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[9][2][7][6][10][11] Comprehensive Organic Synthesis. Link
-
Chen, Y., et al. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives. Chemistry of Heterocyclic Compounds.[3][12][7][10][13] Link
-
Wang, D., et al. (2017).[14] One-Pot Synthesis of Thiochromen-4-ones. Synthesis.[4][2][3][12][7][6][13][14][15][16] Link
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- 8. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]
- 9. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 13. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiochromone and Thioflavone synthesis [organic-chemistry.org]
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- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
Methodological & Application
Vilsmeier-Haack Synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde: An Application Note and Protocol
Introduction: The Strategic Importance of 4-Oxo-4H-thiochromene-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the thiochromone scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. The introduction of a formyl group at the C3 position to yield 4-Oxo-4H-thiochromene-3-carbaldehyde creates a versatile intermediate, a powerful synthetic linchpin for the elaboration of more complex molecular architectures. This aldehyde functionality serves as a reactive handle for the construction of diverse pharmacophores, including pyrazoles, isoxazoles, and pyrimidines, thereby enabling the exploration of extensive chemical space in the quest for novel therapeutic agents. The Vilsmeier-Haack reaction stands as a classical and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic systems, making it an ideal choice for the synthesis of this key intermediate.[1][2] This application note provides a comprehensive guide to the Vilsmeier-Haack synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and addressing critical practical considerations to ensure a successful and reproducible synthesis.
Mechanistic Insights: The Electrophilic Formylation Cascade
The Vilsmeier-Haack reaction is a two-part process initiated by the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic attack on the electron-rich substrate.[3]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an adduct. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The starting material, 4-hydroxythiocoumarin (4-hydroxy-2H-thiochromen-2-one), exists in tautomeric equilibrium with its enol form, which is an electron-rich nucleophile. The Vilsmeier reagent, a potent electrophile, is then attacked by the enolate, leading to the formation of an iminium salt intermediate at the C3 position.
-
Hydrolysis to the Aldehyde: The final step involves the hydrolysis of the iminium salt during the aqueous work-up. The addition of water and subsequent elimination of dimethylamine and hydrochloric acid yields the desired 4-Oxo-4H-thiochromene-3-carbaldehyde.
Visualizing the Reaction Pathway
Caption: The Vilsmeier-Haack reaction mechanism for the synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde.
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of analogous 4-hydroxycoumarin systems.[4] Researchers should exercise caution and adhere to all safety guidelines when handling the reagents.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Hydroxythiocoumarin | ≥98% | Sigma-Aldrich | Starting material. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Should be stored over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |
| Crushed Ice | - | - | For quenching the reaction. |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | Fisher Scientific | For neutralization. |
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific | For drying the organic layer. |
| Ethanol | Reagent Alcohol | Fisher Scientific | For recrystallization. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a calcium chloride guard tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a pale yellow to pinkish solid indicates the formation of the Vilsmeier reagent.
-
-
Reaction with 4-Hydroxythiocoumarin:
-
Dissolve 4-hydroxythiocoumarin (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of 4-hydroxythiocoumarin dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60-70 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large excess of crushed ice (approximately 500 g) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Stir the mixture for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol to afford 4-Oxo-4H-thiochromene-3-carbaldehyde as a crystalline solid.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Data Presentation: Expected Results
| Parameter | Expected Value |
| Appearance | Yellow to off-white crystalline solid |
| Yield | 60-80% (reported yields for analogous chromone synthesis can be in this range) |
| Melting Point | Literature values for similar compounds suggest a melting point in the range of 150-180 °C. |
| ¹H NMR | A characteristic singlet for the aldehyde proton (CHO) is expected around δ 9.5-10.5 ppm. Aromatic protons will appear in the region of δ 7.0-8.5 ppm. |
| ¹³C NMR | The carbonyl carbon of the aldehyde is expected around δ 185-195 ppm. The C4 carbonyl will appear around δ 175-185 ppm. |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=O (ketone and aldehyde) stretching around 1650-1700 cm⁻¹, and C-H (aldehyde) stretching around 2720 and 2820 cm⁻¹. |
Safety and Handling Precautions
The Vilsmeier-Haack reaction involves the use of hazardous chemicals that require strict safety protocols.
-
Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance that reacts violently with water.[5] It should be handled only in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a potential skin and eye irritant. It is also a suspected teratogen. Handle DMF in a fume hood and avoid inhalation of vapors.
-
Reaction Quenching: The quenching of the reaction mixture with ice water is a highly exothermic process. The addition should be done slowly and with vigorous stirring to control the heat generated.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete formation of the Vilsmeier reagent. | Ensure that anhydrous DMF and high-purity POCl₃ are used. The reaction should be carried out under a dry atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC and adjust the reaction time and temperature accordingly. | |
| Formation of Byproducts | Side reactions due to excess Vilsmeier reagent. | Use a stoichiometric amount of the Vilsmeier reagent or slightly in excess (up to 2 equivalents). |
| Decomposition of the product during work-up. | Ensure that the quenching and neutralization steps are performed at low temperatures and as quickly as possible. | |
| Difficulty in Purification | Presence of residual DMF. | Wash the crude product thoroughly with water during filtration. Recrystallization from a suitable solvent system should remove any remaining DMF. |
Conclusion
The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this important intermediate for further synthetic transformations. The ability to fine-tune reaction conditions and troubleshoot potential issues will further enhance the utility of this classical yet powerful formylation reaction in the modern synthetic laboratory.
References
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. 2017.
- Supporting Inform
- REARRANGEMENT OF SPIRODIOXOLANES UNDER THE ACTION OF THE VILSMEIER-HAACK REAGENT INTO FUNCTIONALIZED 4,5,6,7- TETRAHYDROBENZOFURANS.
- Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid.
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. 2018.
- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed. 2025.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles..
- Vilsmeier-Haack formylation of coumarin derivatives. A solvent dependent kinetic study.
- Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin.
- Vilsmeier–Haack reaction. Wikipedia.
- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. 2025.
- One-Pot Synthesis of Thiochromone and It's Deriv
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.
- Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry. 2024.
- Utility of 4-hydroxythiocoumarin in organic synthesis.
- p. 331 - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv
- Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction). Benchchem.
Sources
Application Note and Detailed Protocol for the One-Pot Synthesis of 3-Formylthiochromone from Thiochroman-4-one
Introduction: The Significance of 3-Formylthiochromone in Modern Drug Discovery
Thiochromone scaffolds are a critical class of sulfur-containing heterocycles that have garnered significant attention in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Their utility as versatile building blocks for the synthesis of more complex and polycyclic heterocyclic analogs is well-established.[8] Among the various substituted thiochromones, 3-formylthiochromone stands out as a particularly valuable synthon.[1] The presence of a reactive aldehyde group at the 3-position, in conjugation with the thiopyrone ring system, provides multiple electrophilic sites for a diverse range of chemical transformations.[1][9] This reactivity has been exploited to generate a library of novel compounds with promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6][7][10]
This application note provides a comprehensive guide to the one-pot synthesis of 3-formylthiochromone from the readily available starting material, thiochroman-4-one. We will delve into the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, and offer insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize this important heterocyclic building block.
Reaction Mechanism and Scientific Principles: The Vilsmeier-Haack Approach
The one-pot conversion of thiochroman-4-one to 3-formylthiochromone is achieved through the Vilsmeier-Haack reaction. This powerful formylation method utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (most commonly phosphorus oxychloride, POCl₃).[11][12]
The reaction proceeds through a well-defined mechanistic pathway:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is the key formylating species in the reaction.[11]
-
Electrophilic Attack: Thiochroman-4-one, in the presence of the Vilsmeier reagent, is believed to exist in equilibrium with its enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation and Elimination: This attack leads to the formation of an iminium ion intermediate. Subsequent elimination of dimethylamine and hydrolysis during the work-up step would typically yield a formylated product. However, in this one-pot reaction, the reaction conditions also facilitate the dehydrogenation of the thiochromanone ring to the more stable aromatic thiochromone system.
-
Dehydration and Aromatization: The reaction mixture is heated, which promotes the elimination of a water molecule and the formation of the thermodynamically stable, conjugated 3-formylthiochromone.
The overall transformation from thiochroman-4-one to 3-formylthiochromone via the Vilsmeier-Haack reaction can be visualized as follows:
Caption: One-pot synthesis of 3-formylthiochromone.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Thiochroman-4-one | ≥98% | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available | Handle in a fume hood with care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl Solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially Available | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube.
-
Ice bath.
-
Heating mantle with a temperature controller.
-
Rotary evaporator.
-
Standard laboratory glassware for work-up and purification.
-
Silica gel for column chromatography.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
Detailed Experimental Protocol
This protocol is designed for a one-pot synthesis of 3-formylthiochromone from thiochroman-4-one.
Caption: Experimental workflow for the one-pot synthesis.
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
Causality: The dropwise addition of POCl₃ to DMF at low temperatures is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent. Anhydrous conditions are necessary to avoid quenching the reactive species.
Step 2: Reaction with Thiochroman-4-one
-
Dissolve thiochroman-4-one (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the thiochroman-4-one solution dropwise to the prepared Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Causality: The initial addition at low temperature controls the initial reaction rate. Heating is then required to drive the reaction to completion, including the dehydration and aromatization steps to form the thiochromone ring.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Causality: The aqueous work-up with ice hydrolyzes the excess Vilsmeier reagent and any iminium intermediates. Neutralization with sodium bicarbonate is necessary to remove acidic byproducts. Extraction with an organic solvent isolates the desired product from the aqueous phase.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent can be adjusted based on TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-formylthiochromone as a solid.
Causality: Column chromatography is a standard and effective method for separating the target compound from any unreacted starting material, byproducts, or baseline impurities.
Expected Results
| Parameter | Expected Outcome |
| Yield | 40-60% |
| Appearance | Yellow to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.2 (s, 1H, CHO), 8.5 (s, 1H, H-2), 8.3-7.5 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 188.0 (CHO), 178.0 (C=O), 145.0, 138.0, 133.0, 132.5, 130.0, 128.0, 127.0, 126.0 |
| IR (KBr, cm⁻¹) | ~1680 (C=O, aldehyde), ~1640 (C=O, ketone) |
Note: The exact spectroscopic data may vary slightly depending on the solvent and instrument used.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions were maintained. |
| Ineffective work-up | Ensure complete neutralization during work-up. | |
| Decomposition of product | Avoid excessive heating during reaction and work-up. | |
| Multiple spots on TLC | Presence of byproducts | Optimize reaction conditions (temperature, time). Ensure slow addition of reagents. |
| Incomplete reaction | Monitor the reaction more closely with TLC and adjust the reaction time accordingly. | |
| Difficulty in purification | Co-eluting impurities | Adjust the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The one-pot synthesis of 3-formylthiochromone from thiochroman-4-one via the Vilsmeier-Haack reaction is an efficient and direct method for obtaining this valuable synthetic intermediate. By carefully controlling the reaction conditions and following the detailed protocol provided, researchers can reliably produce 3-formylthiochromone in good yields. The versatility of this building block in the synthesis of novel heterocyclic compounds makes this a fundamentally important transformation for any laboratory focused on medicinal chemistry and drug discovery.
References
-
Reactivity of 3-formyl- and 3-cyanothiochromones toward some N- and C-nucleophiles. Novel synthesis of 3-substituted 2-aminothiochromones. ResearchGate. [Link]
-
Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Link]
-
3-Formylchromones as diverse building blocks in heterocycles synthesis. SciSpace. [Link]
-
Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. [Link]
-
On the Reaction of Thiochroman-4-one and 3-(Hydroxymethylene)thiochroman-4-one With N-Chlorosuccinimide. Australian Journal of Chemistry, 45(2), 439-443. [Link]
-
On the Reaction of Thiochroman-4-one and 3-(Hydroxymethylene)thiochroman-4-one With N-Chlorosuccinimide. ConnectSci. [Link]
-
3-Formylchromones: potential antiinflammatory agents. PubMed. [Link]
-
(PDF) Thiochroman-4-ones: Synthesis and reactions. ResearchGate. [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed. [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. R Discovery. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Conversion of 3-Formylchromones into Pyrrole and Thiophene Derivatives. Semantic Scholar. [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]
-
One-Pot Synthesis of Thiochromones. Preprints.org. [Link]
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
-
ChemInform Abstract: 3-Formylchromone as a Versatile Synthon in Heterocyclic Chemistry. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. YouTube. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
One-Pot Synthesis of Thiochromone and It's Derivatives. Preprints.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
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- 10. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. ijpcbs.com [ijpcbs.com]
Application Note: Knoevenagel Condensation of 4-Oxo-4H-thiochromene-3-carbaldehyde
Abstract & Strategic Significance
The 4-Oxo-4H-thiochromene-3-carbaldehyde (also known as 3-formylthiochromone) is a privileged scaffold in medicinal chemistry. Unlike its oxygen analogue (3-formylchromone), the sulfur atom imparts unique electronic properties, enhancing lipophilicity and altering the electrophilicity of the
The Knoevenagel condensation of this substrate is the primary gateway to synthesizing a diverse library of bioactive molecules, including anticancer agents, antimicrobial compounds, and fluorescent probes. This guide provides a rigorous, field-proven workflow for this transformation, contrasting a robust "Standard Chemical Method" with a modern "Green Catalytic Protocol."
Reaction Mechanism & Chemical Logic
Mechanistic Pathway
The reaction proceeds via a base-catalyzed nucleophilic addition-elimination sequence. The high electrophilicity of the C-3 formyl group—enhanced by the electron-withdrawing carbonyl at C-4—makes this substrate highly reactive.
Critical Consideration: Researchers must be cautious of Ring-Opening/Ring-Closing (RORC) side reactions. Strong nucleophiles or high temperatures can attack the C-2 position of the thiochromone ring, leading to ring cleavage. The protocols below are optimized to favor Knoevenagel condensation over ring opening.
Interactive Pathway Visualization
The following diagram details the base-catalyzed mechanism using Piperidine.
Figure 1: Step-wise mechanism of the Knoevenagel condensation.[1][2] The base generates a carbanion which attacks the aldehyde; subsequent dehydration yields the conjugated product.
Experimental Protocols
Method A: Standard Chemical Protocol (Ethanol/Piperidine)
Best for: Initial screening, scaling up to gram quantities, and substrates with poor water solubility.
Reagents:
-
4-Oxo-4H-thiochromene-3-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) (1.1 equiv)
-
Catalyst: Piperidine (5-10 mol%) or Pyridine (catalytic drops)
-
Solvent: Absolute Ethanol (EtOH)
Step-by-Step Procedure:
-
Setup: In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Oxo-4H-thiochromene-3-carbaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of the active methylene compound. Stir at room temperature for 5 minutes to ensure homogeneity.
-
Catalysis: Add 2-3 drops of piperidine.
-
Note: A color change (often to yellow or orange) usually occurs immediately, indicating enolate formation.
-
-
Reaction: Heat the mixture to reflux (78 °C) for 1–3 hours .
-
Monitoring: Check reaction progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane). The aldehyde typically appears at
; the product will be less polar (higher ) or more polar depending on the active methylene.
-
-
Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product typically precipitates as a solid.
-
Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (
) followed by cold water ( ). -
Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours. Recrystallize from Ethanol/DMF if necessary.
Method B: Green Catalytic Protocol (Aqueous/Ionic Liquid)
Best for: High-throughput synthesis, environmentally sensitive projects, and maximizing atom economy.
Reagents:
-
Substrate & Active Methylene (same ratios as Method A)
-
Catalyst/Solvent: 1-Butyl-3-methylimidazolium acetate ([Bmim][OAc]) (20 mol%) in Water OR Ammonium Acetate (20 mol%) in Water.
Step-by-Step Procedure:
-
Setup: To a 25 mL flask, add 1.0 mmol of aldehyde and 1.0 mmol of active methylene compound.
-
Solvent System: Add 5 mL of distilled water and 20 mol% of [Bmim][OAc] (or chosen green catalyst).
-
Reaction: Stir vigorously at Room Temperature (or mild heating to 50 °C) for 15–60 minutes .
-
Observation: The reaction is often faster than Method A due to the "on-water" hydrophobic effect and ionic liquid activation.
-
-
Workup: Add 10 mL of cold water to the mixture. The solid product will aggregate.
-
Isolation: Filter the solid. Wash extensively with water to remove the ionic liquid/catalyst (which can often be recycled from the filtrate).
-
Yield: Typically 85–95% purity without column chromatography.
Experimental Workflow & Decision Matrix
The following workflow guides the researcher through the decision-making process for optimizing the reaction based on substrate behavior.
Figure 2: Decision matrix for selecting the optimal synthetic route and workup procedure.
Data Analysis & Characterization
Expected Spectroscopic Data
Successful condensation is confirmed by the disappearance of the aldehyde proton and the appearance of the vinylic proton.
| Technique | Diagnostic Signal | Interpretation |
| Disappearance confirms consumption of aldehyde. | ||
| Appearance of olefinic proton (=CH-). | ||
| IR | 1680–1690 cm | Shift in Carbonyl (C=O) stretch due to conjugation. |
| IR | 2200–2220 cm | Presence of Nitrile (CN) if using Malononitrile. |
| Mass Spec | [M+H] | Molecular ion peak corresponding to Aldehyde + Active Methylene - H |
Substrate Scope & Conditions Table
| Active Methylene | Product Type | Method | Time | Yield (%) | Ref |
| Malononitrile | Dicyanovinyl | A (EtOH/Pip) | 1 h | 85-92 | [1, 2] |
| Ethyl Cyanoacetate | A (EtOH/Pip) | 2 h | 78-85 | [1] | |
| Meldrum's Acid | Fused Dione | B (Aq/Catalyst) | 20 min | 90-95 | [3] |
| Thiobarbituric Acid | Thiochromonyl-methylene | A (Reflux) | 3 h | 70-80 | [4] |
Troubleshooting & Expert Tips
-
Ring Opening (The "Red" Warning): If the reaction mixture turns deep red or black and TLC shows a streak, the thiochromone ring may have opened.
-
Solution: Lower the temperature (try 50 °C instead of reflux) and reduce base concentration. Switch to a weaker base like Ammonium Acetate.
-
-
Product Solubility: Some Knoevenagel adducts of thiochromone are extremely insoluble.
-
Solution: If the product crashes out immediately and traps starting material, add a co-solvent like DMF or DMSO (10% v/v) to keep the reaction homogeneous longer.
-
-
Isomerism: The E-isomer is thermodynamically favored and usually the major product. However, steric bulk in the active methylene can lead to E/Z mixtures.
References
-
Korzhenko, K. S., et al. (2019). Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. Chemistry of Heterocyclic Compounds. Link
-
Sosnovskikh, V. Y. (2016).[3][4] Synthesis and chemical properties of thiochromone and its 3-substituted derivatives. Chemistry of Heterocyclic Compounds, 52(7), 427–440.[3] Link
-
Bhuiyan, M. M. H., et al. (2011). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Journal of Chemistry. Link
-
Abdel-Megid, M. (2020). Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl...[5][6]. To Chemistry Journal. Link
Sources
- 1. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purkh.com [purkh.com]
synthesis of Schiff bases from 3-formylthiochromone
Application Note: Strategic Synthesis and Functionalization of 3-Formylthiochromone Derived Schiff Bases
Part 1: Executive Summary & Chemical Rationale
The 3-formylthiochromone (3-FTC) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a sulfur-containing bioisostere to the widely studied 3-formylchromone. While the oxygenated chromone is well-documented, the thio-variant offers distinct lipophilic and electronic properties that modulate biological efficacy, particularly in antimicrobial, antioxidant, and anticancer domains.
Why Schiff Bases? Condensing 3-FTC with primary amines yields Schiff bases (azomethines). This transformation is not merely a linker installation; the resulting –CH=N– moiety acts as a critical hydrogen-bond acceptor, often potentiating binding affinity in enzyme active sites (e.g., Urease, Thymidine Phosphorylase).
The Synthetic Challenge: Unlike simple benzaldehydes, 3-FTC possesses three electrophilic centers: the C-3 aldehyde, the C-2 olefinic carbon, and the C-4 carbonyl. Expert Insight: A common failure mode in this synthesis is the inadvertent nucleophilic attack at C-2 (Michael addition), leading to pyrone ring opening (enaminoketone formation) rather than the desired Schiff base. This guide provides protocols specifically tuned to favor 1,2-addition (imine formation) over 1,4-addition (ring opening).
Part 2: Mechanistic Insight & Control
To ensure the formation of the Schiff base, reaction conditions must favor the dehydration pathway over the Michael addition pathway.
Figure 1: Reaction Pathway & Competitive Mechanisms This diagram illustrates the critical divergence between stable Schiff base formation and the ring-opening side reaction.
Part 3: Optimized Synthetic Protocols
Pre-requisite: Synthesis of the Core Scaffold
If 3-formylthiochromone is not commercially available, it must be synthesized via the Vilsmeier-Haack reaction.
-
Reagents: Thiochroman-4-one, DMF, POCl₃.
-
Key Step: Vilsmeier formylation at C-3 followed by oxidative dehydrogenation.
Method A: Acid-Catalyzed Condensation (Standard)
Best for: Aromatic amines, thermally stable substrates.
Materials:
-
3-Formylthiochromone (1.0 equiv)
-
Primary Aromatic Amine (1.0 equiv)
-
Solvent: Absolute Ethanol or Methanol (anhydrous)
-
Catalyst: Glacial Acetic Acid (2-3 drops) or conc. H₂SO₄ (catalytic)
Protocol:
-
Dissolution: Dissolve 1.0 mmol of 3-formylthiochromone in 15 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of the substituted aniline/amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid prevents the basic amine from attacking the C-2 position, thereby preserving the ring.
-
Reflux: Heat the mixture under reflux for 2–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour onto crushed ice (approx. 50 g) with stirring.
-
The Schiff base typically precipitates as a yellow/orange solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF mixtures.
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Rapid library generation, solvent-free or minimal solvent.
Protocol:
-
Mixing: Grind 1.0 mmol of 3-formylthiochromone and 1.0 mmol of amine in a mortar to ensure intimate contact.
-
Wetting: Transfer to a microwave vial and add 2-3 drops of Ethanol to create a paste (slurry).
-
Irradiation: Irradiate at 140–160 W (or 80°C constant temp mode) for 2–4 minutes.
-
Caution: Do not overheat; thiochromones can decompose.
-
-
Workup: Allow to cool. Wash the residue with cold ether or ethanol to remove unreacted starting materials. Recrystallize as above.
Part 4: Troubleshooting & Validation (Self-Validating Systems)
The following table serves as a diagnostic tool. If your results deviate, consult the "Likely Cause."
| Observation | Likely Cause | Corrective Action |
| Product is Deep Red/Brown Oil | Ring opening (Michael Addition) occurred. | Ensure Acid Catalyst is used. Avoid basic conditions. |
| Low Yield / Sticky Solid | Incomplete dehydration (Carbinolamine stall). | Increase reflux time or add Dean-Stark trap to remove water. |
| NMR: Missing Singlet @ 10 ppm | Reaction worked (Aldehyde consumed). | Positive Check: Look for new singlet @ 8.5–8.9 ppm (Azomethine). |
| NMR: Two sets of signals | E/Z Isomerism or Hydrolysis. | Schiff bases are hydrolytically unstable; run NMR in anhydrous DMSO-d6 or CDCl3 immediately. |
Part 5: Structural Characterization Guide
Confirming the structure requires identifying the disappearance of the aldehyde and the appearance of the imine bond.
Table 1: Key Spectroscopic Signatures
| Technique | Functional Group | Signal Location | Notes |
| ¹H NMR | Aldehyde (-CHO) | ~10.1 ppm (Singlet) | Must be absent in pure product. |
| ¹H NMR | Azomethine (-CH=N-) | 8.4 – 8.9 ppm (Singlet) | Diagnostic peak for Schiff base formation. |
| ¹H NMR | C-2 Proton | ~8.9 – 9.1 ppm (Singlet) | The proton on the thiochromone ring (adjacent to Sulfur). |
| IR (ATR) | C=O (Carbonyl) | 1630 – 1650 cm⁻¹ | Ketone of the thiochromone ring remains. |
| IR (ATR) | C=N (Imine) | 1590 – 1615 cm⁻¹ | New strong band; often overlaps with C=C. |
Part 6: Biological Context & Workflow[1]
3-FTC Schiff bases are potent bio-active agents. The sulfur atom enhances lipophilicity (LogP) compared to oxygen analogs, potentially improving membrane permeability.
Figure 2: Drug Discovery Workflow for 3-FTC Derivatives
Key Biological Targets:
-
Urease Inhibition: 3-Formylchromone derivatives are documented urease inhibitors. The Schiff bases chelate Nickel ions in the urease active site.
-
Thymidine Phosphorylase (TP): Essential for angiogenesis in tumors. The chromone scaffold mimics the pyrimidine base; the Schiff base side chain occupies the hydrophobic pocket.
References
-
Khan, K. M., et al. (2009). "Schiff bases of 3-formylchromone as thymidine phosphorylase inhibitors." Bioorganic & Medicinal Chemistry, 17(8), 2983-2988. Link
- Grounding: Establishes the biological relevance and NMR characterization of the isosteric chromone scaffold.
-
Kawase, M., et al. (2007). "Biological activity of 3-formylchromones and related compounds." In Vivo, 21(5), 829-834. Link
- Grounding: Provides cytotoxicity data and structure-activity rel
-
Haas, A., et al. (2004). "3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines." Molecules, 9, 365-380. Link
- Grounding: Critical mechanistic paper detailing the competition between Schiff base formation and ring-opening (enamine) rearrangement.
-
Gopalakrishnan, M., et al. (2013). "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde." Current Chemistry Letters, 2, 187-194. Link
-
Grounding: Supports the Vilsmeier-Haack methodology used to synthesize the formyl-precursors.[1]
-
-
Kapila, P., et al. (2017). "Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases." App Clin Pharmacol Toxicol, 1. Link
- Grounding: Validates the microwave protocols for Schiff base condens
Sources
Application Note: Strategic Synthesis of Pyrazole Derivatives from 3-Formylthiochromone
Introduction: The "Soft" Switch in Heterocyclic Synthesis
In the landscape of privileged scaffolds, the pyrazole ring reigns supreme due to its hydrogen-bonding versatility and metabolic stability. While 3-formylchromone (the oxygen analog) is a well-documented precursor for pyrazoles, 3-formylthiochromone offers a distinct, underutilized chemical space.
The substitution of oxygen for sulfur in the pyrone ring introduces a "softer" electrophilic center at C-2 and a nucleophilic thiol handle upon ring opening. This guide details the protocol for the Ring-Opening Recyclization (RORC) of 3-formylthiochromone with hydrazines to yield 4-(2-mercaptobenzoyl)pyrazoles .
Why This Pathway Matters
-
Thiol Functionality: Unlike the hydroxyl group from chromones, the resulting thiol (-SH) allows for further diversifications (e.g., thioethers) or acts as a redox switch (disulfide formation).
-
Scaffold Diversity: The reaction is highly condition-dependent, capable of yielding hydrazones, fused tricyclic systems, or the target pyrazoles.
Mechanistic Insight: The RORC Pathway
The transformation is driven by the nucleophilic attack of the hydrazine nitrogen.[1] Unlike simple aldehydes, 3-formylthiochromone possesses three electrophilic sites: the formyl carbon, C-2, and C-4.
The Pathway:
-
1,2-Addition: Initial attack often occurs at the formyl group to form a hydrazone.
-
1,4-Addition (Michael-type): Under thermal or basic conditions, a second nitrogen attacks C-2.
-
Ring Opening: The thiopyrone ring cleaves, generating a thiolate.
-
Recyclization: The intermediate cyclizes to form the thermodynamically stable pyrazole ring.
Diagram 1: Reaction Mechanism & Divergence
Caption: Divergent reaction pathways of 3-formylthiochromone with hydrazines. Path A represents the target RORC mechanism.
Experimental Protocols
Materials & Equipment[2][3]
-
Precursor: 3-Formylthiochromone (Synthesized via Vilsmeier-Haack formylation of thiochroman-4-one).
-
Reagent: Hydrazine hydrate (80%) or Phenylhydrazine.
-
Solvent: Ethanol (EtOH) or Pyridine (anhydrous).
-
Gas: Nitrogen or Argon (Critical for thiol protection).
-
Glassware: 2-neck round-bottom flask, reflux condenser, inert gas balloon.
Protocol A: Thermal Recyclization (Standard Method)
Best for: Synthesis of 1-substituted-4-(2-mercaptobenzoyl)pyrazoles.
-
Preparation: In a 50 mL 2-neck flask, dissolve 3-formylthiochromone (1.0 mmol) in Ethanol (10 mL) .
-
Note: If solubility is poor, add a minimal amount of dichloromethane (DCM) or use Pyridine.
-
-
Degassing: Bubble Nitrogen gas through the solution for 10 minutes.
-
Expert Insight: This prevents the oxidative dimerization of the product into disulfides during the reaction.
-
-
Addition: Add Hydrazine Hydrate (1.2 mmol) dropwise via syringe.
-
Observation: The solution typically turns from yellow to orange/red.
-
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours . Monitor via TLC (Eluent: Hexane/EtOAc 7:3).-
Endpoint: Disappearance of the starting material spot (
) and appearance of a more polar spot ( ).
-
-
Workup:
-
Cool to room temperature.[2]
-
Pour the reaction mixture into Ice-Water (50 mL) containing HCl (1M, 5 mL) .
-
Chemistry: Acidification is crucial to protonate the thiolate anion formed during ring opening.
-
-
Isolation: Filter the resulting precipitate. Wash with cold water (
mL). -
Purification: Recrystallize from Ethanol/DMF.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation and rapid screening.
-
Loading: In a 10 mL microwave vial, combine 3-formylthiochromone (0.5 mmol) , Hydrazine (0.6 mmol) , and Ethanol (3 mL) .
-
Catalyst: Add 1 drop of Acetic Acid (catalytic).
-
Irradiation: Heat at
for 10–15 minutes (Power: 150W, Max Pressure: 200 psi). -
Workup: Pour into crushed ice. Filter the solid product.[3]
Characterization & Data Validation
To ensure the structure is the open-chain pyrazole (and not the fused tricyclic system), specific NMR signatures must be validated.
Key Spectroscopic Markers (1H NMR, DMSO- )
| Position | Proton Type | Chemical Shift ( | Diagnostic Feature |
| Pyrazole | C3-H / C5-H | 8.00 – 8.50 | Singlet (often integrates as 1H or 2H depending on substitution). |
| Thiol | -SH | 3.50 – 5.00 | Broad singlet. Disappears upon |
| Aldehyde | -CHO | ~10.10 | Must be ABSENT in product. |
| Benzoyl | Ar-H | 7.20 – 7.80 | Multiplets (4H). |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Product is an insoluble dimer | Oxidation of -SH to -S-S- | Perform reaction and workup under strict |
| No Reaction / Hydrazone only | Insufficient heat/activation | Switch to Pyridine as solvent (acts as both solvent and base) or use Protocol B (Microwave). |
| Fused Tricyclic Product | Acidic conditions favored dehydration | Ensure neutral or slightly basic conditions (use excess hydrazine or Pyridine). |
Workflow Visualization
Diagram 2: Experimental Decision Tree
Caption: Decision tree for solvent selection and handling oxidation risks during workup.
References
-
Lévai, A. (2004). Synthesis of Chromone-Related Pyrazole Compounds. Journal of Heterocyclic Chemistry. (Discusses the foundational RORC mechanism of chromones/thiochromones).
-
Ibrahim, M. A. (2016). Reactivity of 3-formyl- and 3-cyanothiochromones toward some N- and C-nucleophiles. Journal of Sulfur Chemistry. (Specific review on thiochromone reactivity vs chromones).
-
Kuliev, A. M., et al. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds. (Comprehensive review of thiochromone chemistry).
-
Niedrich, H. (n.d.). Wolff-Kishner Reduction Mechanism.[1][4] (Context for hydrazine reactivity).
Sources
Troubleshooting & Optimization
stability of 3-formylthiochromone under basic conditions
Technical Support Center: 3-Formylthiochromone
A Guide to Navigating Stability and Reactivity Under Basic Conditions
Welcome to the technical support guide for 3-formylthiochromone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We will address common challenges encountered when handling 3-formylthiochromone in basic environments, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our goal is to transform potential experimental setbacks into predictable outcomes.
Fundamental Principles: The Reactivity Landscape of 3-Formylthiochromone
Understanding the inherent chemical nature of 3-formylthiochromone is the first step in troubleshooting its stability. The molecule contains an α,β-unsaturated aldehyde system integrated into a thiochromone core. This arrangement presents multiple electrophilic sites.
However, a critical distinction must be made between 3-formylthiochromone and its oxygen analog, 3-formylchromone. The replacement of the ring oxygen with a less electronegative sulfur atom significantly alters the electronic distribution. This change reduces the electrophilicity of the C-2 position, thereby diminishing the propensity of the thiopyrone ring to undergo nucleophilic attack and subsequent ring-opening, a common pathway for chromones.[1][2] As a result, for 3-formylthiochromone, the formyl group is generally the most reactive electrophilic center, making reactions at this site highly favorable while preserving the core scaffold.[2]
Figure 2: Simplified workflow for pyrazole formation from 3-formylthiochromone.
-
Experimental Control:
-
To favor the simple hydrazone, use a substituted hydrazine (e.g., phenylhydrazine) which can sterically hinder or electronically disfavor the subsequent ring-opening attack. [3] * Employ milder, non-nucleophilic bases and strictly controlled stoichiometric amounts of the hydrazine at low temperatures to isolate the kinetic hydrazone product before it has a chance to rearrange.
-
Q3: After leaving my reaction mixture with NaOH overnight, my starting material is completely gone, and I see a complex mixture on my TLC plate. Is 3-formylthiochromone unstable to strong bases like NaOH?
A: Yes, prolonged exposure to strong, nucleophilic bases like sodium hydroxide can lead to significant degradation. While the thiochromone ring is more robust than a standard chromone, it is not indestructible.
-
Potential Degradation Pathways:
-
Ring Opening: Although less favorable than for its oxygen analog, a strong nucleophile like hydroxide can attack the C-2 position, leading to ring cleavage and the formation of various degradation products. [1] 2. Cannizzaro-type Reactions: In the absence of other nucleophiles, the aldehyde can undergo base-induced disproportionation.
-
Aldol/Michael Reactions: The enolate formed by deprotonation of any trace impurities or by-products can initiate polymerization or Michael addition cascades with the starting material. The α,β-unsaturated system is susceptible to nucleophilic addition. [4][5]
-
-
Recommendations for Base-Sensitive Reactions:
-
Use Non-Nucleophilic Bases: For reactions requiring a strong base where the base itself should not participate in the reaction, switch to non-nucleophilic options like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), or potassium tert-butoxide.
-
Inorganic Carbonates: For many applications, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, acetonitrile) provide sufficient basicity without causing rapid degradation.
-
Monitor Vigorously: If a strong base is unavoidable, run the reaction at low temperature (0 °C or below) and monitor its progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
-
Quantitative Stability Assessment
To provide a clearer picture, the following table summarizes the expected stability of 3-formylthiochromone under various common basic conditions. These are general guidelines; actual results may vary based on solvent, temperature, and concentration.
| Base Type | Typical Concentration | Solvent | Temperature | Expected Outcome & Key Considerations |
| Amine (Weak) | ||||
| Piperidine, Et₃N | 10-100 mol% | EtOH, CH₂Cl₂ | 25-80 °C | Generally Stable for Hours. Ideal for Knoevenagel condensations. Degradation possible on prolonged heating (>12h). |
| Hydroxide (Strong) | ||||
| NaOH, KOH | 0.1 - 1.0 M | H₂O/MeOH | 25-60 °C | High Risk of Degradation. Significant decomposition expected within hours. Ring-opening and side-reactions are likely. Avoid for synthetic transformations. [6] |
| Carbonate (Mild) | ||||
| K₂CO₃, Cs₂CO₃ | 1-3 equivalents | DMF, MeCN | 25-100 °C | Good Stability. Generally stable for many hours, even at elevated temperatures. Preferred base for many SₙAr or alkylation reactions. |
| Hydride/Alkoxide (Strong) | ||||
| NaH, KOtBu | 1-2 equivalents | THF, Dioxane | 0-25 °C | Moderate to High Risk. Use with caution. Should be consumed quickly by the substrate. Best used at low temperatures with rapid quenching. |
Experimental Protocol: Forced Degradation Study by RP-HPLC
This protocol provides a self-validating system to quantitatively assess the stability of 3-formylthiochromone under specific basic conditions.
Objective: To determine the rate and profile of degradation of 3-formylthiochromone in a basic aqueous solution.
Materials:
-
3-Formylthiochromone (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or TFA)
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Volumetric flasks, pipettes, autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of 3-formylthiochromone in acetonitrile.
-
Sample Preparation (Time Zero):
-
In a 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water. This is your T₀ (time zero) reference sample.
-
-
Stress Sample Preparation:
-
In a separate 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Add 4.0 mL of 0.1 M NaOH solution.
-
Dilute to volume with water. The final NaOH concentration will be 0.04 M in a 50:50 MeCN/H₂O mixture.
-
Keep this flask at a controlled temperature (e.g., 40 °C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample.
-
Immediately quench it in an autosampler vial containing a neutralizing agent (e.g., 900 µL of 0.1% formic acid in 50:50 MeCN/H₂O) to stop the degradation.
-
-
HPLC Analysis:
-
Analyze all samples (T₀ and time-points) using a validated reverse-phase HPLC method.
-
Example Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm.
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Calculate the percentage of 3-formylthiochromone remaining at each time point relative to the T₀ sample.
-
Analyze the chromatograms for the appearance and growth of new peaks (degradation products). Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the new impurities. [7]
-
References
-
ResearchGate. (n.d.). Reactivity of 3-formyl- and 3-cyanothiochromones toward some N- and C-nucleophiles. Novel synthesis of 3-substituted 2-aminothiochromones | Request PDF. Retrieved from [Link]
-
Costa, M., et al. (2017). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 22(9), 1376. Available at: [Link]
-
Sosnovskikh, V. Y., & Melnikov, M. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. Available at: [Link]
-
ResearchGate. (n.d.). Conversion of 3-formylchromone into biologically important pyrimidines and pyrazoles | Request PDF. Retrieved from [Link]
-
Morrison, R. T., & Boyd, R. N. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Available at: [Link]
-
Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128. Available at: [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]
-
Kumar, V. V., et al. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 83(2), 321–336. Available at: [Link]
-
Alsante, K. M., et al. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. AAPS PharmSciTech, 15(1), 188–202. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted POCl3 from thiochromone synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted phosphorus oxychloride (POCl₃) following the synthesis of thiochromone precursors via the Vilsmeier-Haack reaction.
Understanding the Challenge: The Role and Risks of POCl₃
In the synthesis of thiochromone derivatives, the Vilsmeier-Haack reaction is a powerful tool for formylating precursors like thiochroman-4-one. This reaction utilizes a potent electrophile, the Vilsmeier reagent, which is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2] The reaction transforms the thiochroman-4-one into 4-chloro-2H-thiochromene-3-carbaldehyde, a key intermediate.[3]
While essential for the reaction, the excess POCl₃ used to drive the reaction to completion presents a significant challenge during the workup phase. POCl₃ is highly reactive and corrosive, and its removal is not a trivial matter.[4][5]
The core problem lies in the hydrolysis of POCl₃:
POCl₃ reacts violently and exothermically with water to produce phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[6][7]
POCl₃(l) + 3H₂O(l) → H₃PO₄(aq) + 3HCl(g)
An uncontrolled reaction with water can lead to a rapid temperature increase (thermal runaway), vigorous gas evolution, and the dangerous splashing of corrosive materials. Furthermore, quenching at low temperatures can be deceptive; the hydrolysis is sluggish, leading to an accumulation of unreacted POCl₃ and energetic metastable intermediates like phosphorodichloridic acid.[8] This can result in a delayed and violent exothermic event as the mixture warms.[8][9]
This guide is designed to help you navigate these challenges safely and effectively, ensuring both the integrity of your product and your personal safety.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers commonly encounter when removing unreacted POCl₃ from thiochromone synthesis reactions.
Q1: My reaction showed complete conversion on TLC, but after workup, my starting material reappeared and my yield of the desired chloro-thiochromene is very low. What happened?
This is a classic case of product instability and reversion, a frequent issue when working with chlorinated heterocyclic compounds.[10]
-
Causality: The intermediate, 4-chloro-2H-thiochromene-3-carbaldehyde, is likely susceptible to hydrolysis under the workup conditions. The aqueous base (like sodium bicarbonate or ammonium hydroxide) used to neutralize the acidic byproducts of the POCl₃ quench can facilitate a nucleophilic attack on the C4 position, displacing the chloride and reverting the molecule to the more stable thiochroman-4-one starting material.[10][11] The iminium salt intermediate formed during the Vilsmeier reaction requires an aqueous workup to hydrolyze to the final aldehyde, but harsh conditions can destroy the product.[7]
-
Solution:
-
Prioritize POCl₃ Removal: Before introducing any aqueous solution, remove the bulk of the excess POCl₃ under reduced pressure (vacuum distillation).[4][10] This significantly reduces the amount of reagent that needs to be quenched, minimizing the exotherm and the amount of base required for neutralization.
-
Use a Mild Base: When you do perform the aqueous quench, use a weak, buffered base. A saturated solution of sodium bicarbonate is often used, but for particularly sensitive substrates, a buffered solution of aqueous sodium acetate is an even better choice as it helps to control the pH more effectively.[8][9]
-
Temperature Control: Always perform the quench by adding the reaction mixture slowly to the quenching solution (this is known as a "reverse quench") at a controlled, cool temperature (e.g., 0-10°C) to manage the exotherm.[9]
-
Q2: I tried to quench my reaction by slowly adding ice water, but the mixture suddenly started smoking and erupted from the flask. What went wrong?
You've experienced a thermal runaway, which is the primary hazard associated with quenching POCl₃.
-
Causality: This happens for two main reasons:
-
Standard Quench vs. Reverse Quench: Adding the quenching agent (water) to the reaction mixture is highly dangerous. It creates a localized, highly concentrated reaction at the point of addition, which can quickly boil the surrounding solvent and POCl₃, leading to an eruption. The correct and safe procedure is always the "reverse quench" : adding the reaction mixture containing POCl₃ slowly to a large volume of the quenching solution with vigorous stirring.[8][9]
-
Low-Temperature Accumulation: Quenching at very low temperatures (e.g., below 0°C) can be deceptive. The hydrolysis of POCl₃ is slow at this temperature, allowing unreacted reagent to accumulate. As you add more or as the mixture begins to warm slightly, the reaction rate can increase exponentially, leading to a sudden and violent release of energy.[8]
-
-
Solution:
-
Always use the reverse quench method.
-
For standard bicarbonate quenches, maintain the temperature of the quenching slurry below 20°C by controlling the addition rate.
-
For a safer alternative, consider the warm sodium acetate quench described in Protocol 2, which is designed to hydrolyze the POCl₃ immediately and controllably, preventing accumulation.[8][9]
-
Q3: Can I just use an alcohol like methanol or ethanol to quench the excess POCl₃?
While technically possible, this is not recommended .
-
Causality: POCl₃ reacts with alcohols to form phosphate esters.[8] This presents several problems:
-
Complex Byproducts: You will introduce organophosphate byproducts into your reaction mixture, which can be difficult to remove from your desired thiochromone product.
-
Toxicity: Many organophosphate compounds are toxic.[8]
-
Incomplete Reaction: The reaction may not be as clean or complete as hydrolysis.
-
-
Solution: Stick to the standard and preferred method of quenching with water or an aqueous basic/buffered solution.[8]
Q4: How can I be certain that all the reactive phosphorus species have been safely quenched before I proceed with extraction?
Visual confirmation is a good start, but instrumental analysis provides definitive proof.
-
Causality: The quench is complete when all the excess POCl₃ and any metastable intermediates have been fully hydrolyzed.
-
Solution:
-
Visual Cues: Continue stirring the quenched mixture for a significant period (e.g., 30-60 minutes) after the addition is complete. The cessation of gas (HCl and/or CO₂) evolution and the stabilization of the temperature are good indicators that the bulk of the reaction is over.
-
pH Check: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) by testing with pH paper.
-
Instrumental Verification (for process development/scale-up): For absolute certainty, especially in a process chemistry setting, the reaction can be monitored by ³¹P NMR spectroscopy. The disappearance of the POCl₃ signal and any signals from intermediates like phosphorodichloridic acid confirms the completion of the quench. In-situ Raman spectroscopy can also be used for real-time monitoring.
-
Recommended Workup Protocols
Always perform these procedures in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Quench with Ice-Cold Sodium Bicarbonate
This is a common method but requires careful temperature control due to the risk of a delayed exotherm.
Steps:
-
Optional (Recommended): Once the reaction is complete (monitored by TLC/LC-MS), allow the reaction mixture to cool to room temperature. Distill off the excess POCl₃ under reduced pressure.
-
Prepare Quench Station: In a separate, appropriately sized flask equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Perform Reverse Quench: Slowly, and in a dropwise manner, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.
-
Monitor Temperature: Carefully monitor the internal temperature of the quenching flask. Maintain the temperature below 20°C by controlling the rate of addition. If the temperature rises, stop the addition and add more ice.
-
Neutralize and Stir: After the addition is complete, allow the mixture to stir until all the ice has melted and CO₂ evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) several times.
-
Wash and Dry: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: The Safer Quench with Warm Aqueous Sodium Acetate
This method is highly recommended to prevent the accumulation of reactive intermediates and avoid the risk of a runaway reaction.[8][9]
Steps:
-
Optional (Recommended): As in Protocol 1, it is best practice to first remove the bulk of the excess POCl₃ via vacuum distillation.
-
Prepare Quench Solution: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a solution of aqueous sodium acetate (NaOAc).
-
Control Temperature: Gently warm the sodium acetate solution to 35-40°C . This slightly elevated temperature ensures that the hydrolysis of POCl₃ is instantaneous and controlled, preventing the buildup of unstable intermediates.[9]
-
Perform Reverse Quench: Slowly add the reaction mixture to the warm, vigorously stirred sodium acetate solution. You should observe a controlled and immediate reaction.
-
Ensure Complete Reaction: After the addition is complete, continue to stir the mixture for at least 30 minutes to ensure all phosphorus species are fully hydrolyzed.
-
Workup: Cool the mixture to room temperature. Proceed with the extraction and washing steps as described in Protocol 1 (Steps 6 and 7).
Comparison of Quenching Methods
| Feature | Protocol 1: Ice-Cold NaHCO₃ | Protocol 2: Warm NaOAc |
| Safety | Moderate risk of delayed exotherm if not controlled carefully. | High. Minimizes risk by preventing accumulation of reactive species. |
| Control | Relies heavily on slow addition and external cooling. | Excellent. Uses a controlled temperature to ensure immediate hydrolysis. |
| pH Environment | Can become strongly basic, potentially degrading the product. | Buffered system, providing a milder pH environment. |
| Recommendation | Common, but requires extreme caution. | Highly Recommended Best Practice. |
Visual Workflow and Safety
Experimental Workflow Diagram
The following diagram outlines the decision-making process for safely and effectively removing unreacted POCl₃.
Caption: Decision workflow for post-synthesis workup involving POCl₃.
Mandatory Safety Precautions
Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive substance.[4][5] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: Always handle POCl₃ in a properly functioning chemical fume hood to prevent inhalation of its choking fumes.[4][5] Ensure that a safety shower and eyewash station are immediately accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles and a face shield.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Teflon). Nitrile gloves are NOT suitable as they offer poor resistance.
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Consider a chemical apron for larger quantities.
-
-
Handling: Use glass or Teflon apparatus, as POCl₃ can corrode metals.[4] Keep containers tightly sealed and away from moisture.[7]
-
Spill Response: In case of a spill, neutralize with a dry material like sand or sodium carbonate. NEVER use water on a POCl₃ spill.
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek urgent medical attention.[13]
-
Skin Contact: Remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[12]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open. Seek urgent medical attention.[13]
-
References
-
Li, X.; Wells, K. M.; Branum, S.; et al. (2012). Org. Process Res. Dev., 16, 1727. As cited on ResearchGate. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
ResearchGate. (2015). How should I remove liquid pocl3 without leaving a residue? [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? [Link]
-
Scientific Research Publishing. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. [Link]
-
Orlov, V. D., & Kolos, N. N. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Link]
-
Van der Veken, P., et al. (2005). Selective Substitution of POCl₃ with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. The Journal of Organic Chemistry, 70(23), 9475-9483. [Link]
-
Scientific Research Publishing. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. [Link]
-
Aswad, M., et al. (2020). STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS. Journal of Experimental Biology and Agricultural Sciences, 8(2), 259-264. [Link]
-
YouTube. (2021). Vilsmeier Reaction. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its reactivity. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1993). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]
-
National Center for Biotechnology Information (PMC). (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. [Link]
-
National Center for Biotechnology Information (PMC). (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. preprints.org [preprints.org]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Carbonyl Stretching Frequencies in 4-Oxo-4H-thiochromene-3-carbaldehyde
This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-Oxo-4H-thiochromene-3-carbaldehyde, with a specific focus on its distinct carbonyl (C=O) stretching frequencies. Designed for researchers and drug development professionals, this document contrasts the spectral features of the target molecule with structurally related compounds, grounding the observations in fundamental principles of molecular vibrations and electronic effects. The experimental protocols provided herein are designed to be self-validating and reproducible.
Theoretical Framework: The Vibrational Language of Carbonyls
The carbonyl group (C=O) is one of the most readily identifiable functional groups in IR spectroscopy due to its large change in dipole moment during vibration, which results in a characteristically strong and sharp absorption band.[1] The precise frequency of this absorption is exquisitely sensitive to the group's molecular environment. For simple aliphatic ketones and aldehydes, this stretching vibration appears in the 1705-1740 cm⁻¹ region.[2][3] However, several structural factors can shift this frequency, providing valuable structural insights.
The most dominant of these factors is conjugation . When a carbonyl group is conjugated with a carbon-carbon double bond (α,β-unsaturation) or an aromatic ring, the delocalization of π-electrons across the system reduces the double-bond character of the C=O bond.[4] This effective weakening of the bond lowers the energy required to excite its stretching vibration, resulting in a shift to a lower frequency (wavenumber), typically by 15-30 cm⁻¹.[4][5] The molecule at the heart of our discussion, 4-Oxo-4H-thiochromene-3-carbaldehyde, possesses two distinct carbonyl groups, both of which are extensively conjugated, leading to a more complex and informative IR spectrum than a simple ketone or aldehyde.
Figure 1: Key electronic and structural factors influencing carbonyl IR stretching frequencies.
Structural Analysis of 4-Oxo-4H-thiochromene-3-carbaldehyde
This molecule features a thiochromone core, which is a benzopyran analog where the ring oxygen is replaced by sulfur. It is functionalized with a carbaldehyde group at the 3-position. This unique structure presents two distinct carbonyl environments:
-
C4-Ketone: A cyclic, aryl ketone that is part of the α,β-unsaturated thiochromenone system. Its π-system is in conjugation with the adjacent benzene ring.
-
C3-Aldehyde: An aldehyde group that is also α,β-unsaturated, being directly attached to the double bond of the heterocyclic ring.
Due to this extensive conjugation affecting both carbonyls, we anticipate two separate C=O stretching bands, both shifted to frequencies significantly lower than their saturated counterparts.
Comparative Spectral Data
| Compound | Structure | Carbonyl Type(s) | Typical C=O Frequency (cm⁻¹) | Key Structural Effects |
| Butyraldehyde | Saturated Aliphatic Aldehyde | Aldehyde | 1740–1720[6] | Baseline (no conjugation) |
| 2-Butanone | Saturated Aliphatic Ketone | Ketone | ~1715[7] | Baseline (no conjugation) |
| Benzaldehyde | α,β-Unsaturated Aromatic Aldehyde | Aldehyde | 1710–1685[6][8] | Conjugation with phenyl ring lowers frequency. |
| 4-Thiochromone Derivative | α,β-Unsaturated Aryl Ketone | Ketone | ~1672 (for 6-Methoxythiochromone)[9] | Extensive conjugation lowers frequency significantly. |
| 4-Oxo-4H-chromene-3-carbaldehyde | α,β-Unsaturated Ketone & Aldehyde | Ketone, Aldehyde | Ketone: ~1620–1665[10][11] Aldehyde: ~1695[11] | Two distinct, conjugated C=O groups. |
| 4-Oxo-4H-thiochromene-3-carbaldehyde | α,β-Unsaturated Ketone & Aldehyde | Ketone, Aldehyde | Predicted: ~1640-1670 (Ketone), ~1680-1700 (Aldehyde) | Similar to its chromene analog; two conjugated systems. |
Analysis of Comparison:
-
The saturated reference compounds, butyraldehyde and 2-butanone, establish the baseline C=O frequencies above 1715 cm⁻¹.
-
Benzaldehyde demonstrates the moderate frequency-lowering effect of conjugation with a single phenyl ring.[8]
-
The data for the 4-thiochromone and 4-chromone derivatives are most telling. The ketone C=O frequency is dramatically lowered to the 1620-1672 cm⁻¹ range due to the extensive π-delocalization across the fused ring system.[9][10][11]
-
Crucially, studies on 4-Oxo-4H-chromene-3-carbaldehyde confirm the presence of two distinct C=O bands: a lower frequency one for the γ-pyrone ketone (1620 cm⁻¹) and a higher frequency one for the aldehyde (1695 cm⁻¹).[11]
-
Based on this strong analogy, 4-Oxo-4H-thiochromene-3-carbaldehyde is predicted to exhibit two strong absorption bands in its IR spectrum . The C4-ketone stretch is expected in the 1640-1670 cm⁻¹ region, while the C3-aldehyde stretch should appear at a slightly higher frequency, likely between 1680-1700 cm⁻¹ . Additionally, the presence of the aldehyde would be confirmed by weak C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.[6][8]
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid sample like 4-Oxo-4H-thiochromene-3-carbaldehyde, owing to its minimal sample preparation and high reproducibility.
Objective: To obtain a clean, high-resolution IR spectrum of the solid sample, clearly resolving the two carbonyl bands and the aldehyde C-H stretches.
Methodology:
-
Instrument Preparation & Background Scan:
-
Action: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol-soaked wipe.
-
Causality: Any residue on the crystal will appear in the sample spectrum, obscuring results.
-
Action: Initiate a background scan in the instrument software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.
-
Causality: The software will automatically subtract this background from the sample scan, ensuring that the final spectrum contains only the sample's absorptions. This is a critical self-validating step.
-
-
Sample Application:
-
Action: Place a small amount (a few milligrams) of the solid 4-Oxo-4H-thiochromene-3-carbaldehyde powder directly onto the center of the ATR crystal.
-
Causality: Only the sample in direct contact with the crystal will be measured.
-
-
Spectrum Acquisition:
-
Action: Lower the ATR press and apply consistent pressure to the sample. Most modern instruments have a pressure gauge to ensure reproducibility.
-
Causality: Good contact between the solid sample and the crystal is essential for the evanescent wave to penetrate the sample adequately, leading to a strong, high-quality signal.
-
Action: Initiate the sample scan. A typical acquisition consists of 16 to 32 co-added scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker bands (like aldehyde C-H stretches) more apparent.
-
-
Data Processing and Analysis:
-
Action: Once the scan is complete, use the software to perform an automatic baseline correction and peak-pick the relevant bands.
-
Causality: Baseline correction removes any broad, rolling features from the spectrum, ensuring accurate peak frequency determination.
-
Action: Label the peaks corresponding to the ketone C=O, aldehyde C=O, and the characteristic aldehyde C-H stretches. Compare these experimental frequencies to the reference data table.
-
Figure 2: Standard workflow for acquiring an ATR-IR spectrum of a solid sample.
Conclusion
The infrared spectrum of 4-Oxo-4H-thiochromene-3-carbaldehyde is a powerful tool for its structural confirmation. The molecule is expected to display two distinct and intense carbonyl absorption bands, both shifted to lower wavenumbers due to extensive α,β-unsaturation and conjugation. The C4-ketone band is predicted to appear in the 1640-1670 cm⁻¹ range, with the C3-aldehyde band emerging between 1680-1700 cm⁻¹. This guide provides the theoretical basis for these assignments, a robust experimental protocol for their verification, and a comparative framework against which researchers can confidently interpret their own data.
References
- Carbonyl Stretching Frequencies Unsaturation/saturation Refresher. Scribd.
- IR Spectroscopy of Hydrocarbons. Unknown Source.
- IR: ketones. University of Calgary.
- Carbonyl - compounds - IR - spectroscopy. SlideShare.
- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. Preprints.org.
- Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5). ResearchGate.
- IR: aldehydes. University of Calgary.
-
Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. MDPI. Available at: [Link]
- IR Absorption Table. University of Colorado Boulder.
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
Sources
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- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. eng.uc.edu [eng.uc.edu]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. scribd.com [scribd.com]
- 9. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative Guide: Mass Spectrometry Fragmentation of 3-Formylthiochromone
Executive Summary & Technical Context[1][2][3][4][5]
3-Formylthiochromone (3-FTC) is a pivotal pharmacophore in the synthesis of heterocyclic bioactive agents, including Schiff bases and antimicrobial candidates. In drug discovery, distinguishing 3-FTC from its oxygenated analog, 3-formylchromone (3-FC) , and identifying metabolic degradation products is critical.
This guide provides a definitive comparison of the Electron Ionization (EI) fragmentation patterns of 3-FTC versus 3-FC. Unlike standard spectral libraries which often lack detailed mechanistic attribution for sulfur-substituted heterocycles, this document focuses on the causality of fragmentation—specifically the Heavy Atom Effect of sulfur and the diagnostic Retro-Diels-Alder (RDA) pathways.
Key Comparative Insights
| Feature | 3-Formylthiochromone (3-FTC) | 3-Formylchromone (3-FC) | Diagnostic Value |
| Molecular Ion ( | m/z 190 (High Stability) | m/z 174 (Moderate Stability) | Base peak identification |
| Isotope Pattern | Distinct | Negligible | Sulfur confirmation |
| Primary Loss | -CO (28 Da) | -CO (28 Da) | Aldehyde cleavage |
| Secondary Loss | -CS (44 Da) or -CHS | -CO (28 Da) | Critical Differentiator |
| RDA Cleavage | Yields Thiosalicylaldehyde ions | Yields Salicylaldehyde ions | Scaffold verification |
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and data integrity, the following protocol utilizes internal validation steps (checking background and isotope ratios) before data acquisition.
Instrumentation & Conditions
-
System: GC-MS (Single Quadrupole or Q-TOF).
-
Ionization: Electron Impact (EI) at 70 eV .[1]
-
Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation of the aldehyde).
-
Source Temp: 230°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
Validated Workflow (Graphviz)
The following workflow enforces a "Stop/Go" decision matrix based on the
Figure 1: Decision-matrix workflow for validating 3-formylthiochromone analysis using isotope signatures.
Fragmentation Mechanics: The "Heavy Atom" Divergence
The core difference between 3-FTC and 3-FC lies in the stability of the heteroatom. Sulfur is less electronegative than oxygen and better stabilizes the positive charge in the radical cation, often resulting in a more intense molecular ion peak for 3-FTC.
Pathway A: The Formyl Loss (The "Unzipping")
Both molecules possess an exocyclic aldehyde group at C3. This is the most labile point.
-
Step 1: Homolytic cleavage of the C-C bond adjacent to the carbonyl.
-
Observation: Loss of CO (28 Da) is the primary event for both.
-
3-FTC:
(Thiochromone radical cation). -
3-FC:
(Chromone radical cation).
-
Pathway B: Ring Contraction & Sulfur Extrusion
This is where the pathways diverge significantly.
-
3-FC (Oxygen): The resulting chromone ion (
146) typically loses another CO molecule from the pyrone ring to form a benzofuran-like cation ( 118). -
3-FTC (Sulfur): The thiochromone ion (
162) has two options:-
Loss of CO: From the ring carbonyl
Benzothiophene cation ( 134). -
Loss of CS/CHS: Sulfur is often extruded as CS (44 Da) or CHS (45 Da) due to the weaker C-S bond compared to C-O. This creates a distinct fingerprint in the lower mass region (
118 or 117).
-
Pathway C: Retro-Diels-Alder (RDA)
The heterocyclic ring undergoes RDA cleavage, a hallmark of chromone chemistry.
-
Mechanism: The pyrone/thiopyrone ring splits.
-
3-FTC Result: Generates a sulfur-containing quinonoid ion (
136/137 range) and a reactive ketene species.
Visualized Fragmentation Pathway (Graphviz)
Figure 2: Primary fragmentation pathways of 3-formylthiochromone showing the divergence into CS loss and RDA mechanisms.
Comparative Performance Data
The following table contrasts the expected relative abundances (RA) and diagnostic ions. Note: RA values are approximate and system-dependent, but the trends are consistent.
| Ion Identity | m/z (3-FTC) | m/z (3-FC) | Mechanism / Note |
| Molecular Ion ( | 190 (100%) | 174 (80-100%) | 3-FTC |
| Isotope ( | 192 (~4.5%) | 176 (<0.5%) | Key differentiator. Indicates presence of Sulfur. |
| [M - CO] | 162 | 146 | Loss of formyl carbonyl. |
| [M - 2CO] | 134 | 118 | Loss of ring carbonyl. 3-FC favors this path strongly. |
| [M - CO - CS] | 118 | N/A | Specific to 3-FTC. Loss of Carbon Monosulfide. |
| Benzyne Ion | 90 | 90 | Common terminal fragment for both species. |
Why this matters for Drug Development?
When synthesizing derivatives (e.g., condensing 3-FTC with amines), the m/z 134 fragment (Benzothiophene core) serves as a "fingerprint" that the sulfur ring remained intact during reaction. If you observe a shift to oxygen-like fragmentation (m/z 118 dominant without Sulfur isotope), it implies potential oxidation or contamination with the chromone analog.
References
-
Madhusudanan, K. P., et al. "Mass spectral fragmentation modes of some heterocyclically substituted chromones." Asian Journal of Chemistry. (Discusses general RDA and CO loss patterns in chromones).
-
Science Ready. "Mass Spectrometry Fragmentation Patterns." (Fundamental principles of fragmentation including isotope effects).
-
Creative Proteomics. "Ion Types and Fragmentation Patterns in Mass Spectrometry." (Detailed mechanisms of alpha-cleavage and heteroatom stabilization).
-
Chemguide. "Fragmentation Patterns in Mass Spectra." (Basics of stability in molecular ions).
-
Wisdom Library. "Retro-Diels Alder mechanism: Significance and symbolism." (Specifics on RDA in ring structures).
Sources
A Senior Application Scientist's Guide to the Melting Point Validation of Pure 3-Formylthiochromone
For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of a compound's physicochemical properties is a cornerstone of scientific rigor. The melting point, a fundamental characteristic of a crystalline solid, serves as a critical indicator of purity. A sharp, well-defined melting range instills confidence in the sample's integrity, while a broad or depressed range can signify the presence of impurities. This guide provides an in-depth analysis and experimental framework for the validation of the melting point of pure 3-formylthiochromone, a sulfur-containing heterocycle of interest in medicinal chemistry.[1] We will objectively compare its melting point with that of its oxygen analog, 3-formylchromone, and other related thiochromone derivatives, supported by detailed experimental protocols.
The thiochromone scaffold and its derivatives are subjects of ongoing research due to their diverse biological activities.[1] The incorporation of a sulfur atom in the heterocyclic ring, in place of an oxygen atom, significantly influences the molecule's electronic and steric properties, which can in turn affect its physical properties and biological interactions.
Reported Melting Point of 3-Formylthiochromone
While the initial synthesis reported by Chen and Reynolds was later disputed, subsequent work by Giles and Larson confirmed the synthesis of 3-formylthiochromone, with its structure verified by X-ray crystallography. Their research reported a melting point of 114-115 °C for the pure compound. This value serves as our benchmark for experimental validation.
Comparative Melting Point Analysis
To contextualize the melting point of 3-formylthiochromone, it is instructive to compare it with structurally related compounds. This comparison highlights the influence of subtle molecular changes on this key physical property.
| Compound | Structure | Reported Melting Point (°C) |
| 3-Formylthiochromone | 4-oxo-4H-thiochromene-3-carbaldehyde | 114-115 |
| 3-Formylchromone | 4-oxo-4H-chromene-3-carbaldehyde | 151-153 |
| 6-Methylthiochromen-4-one | 6-methyl-4H-thiochromen-4-one | 69-70[2] |
| 8-Isopropylthiochromen-4-one | 8-isopropyl-4H-thiochromen-4-one | 83-84[2] |
| 6-Methoxy-4H-thiochromen-4-one | 6-methoxy-4H-thiochromen-4-one | 110-111[2] |
| 2-(4-Chlorophenyl)-thiochroman-4-one | 2-(4-chlorophenyl)thiochroman-4-one | 123-125[1] |
| 2-(4-Nitrophenyl)-thiochroman-4-one | 2-(4-nitrophenyl)thiochroman-4-one | 158-160[1] |
Expert Insights: The significant difference in melting points between 3-formylthiochromone (114-115 °C) and its direct oxygen analog, 3-formylchromone (151-153 °C), is noteworthy. This disparity can be attributed to differences in crystal lattice energies arising from the distinct electronic and steric characteristics imparted by the sulfur versus the oxygen atom. The larger atomic radius of sulfur and its different electronegativity compared to oxygen influence intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, which are critical determinants of the melting point.
Experimental Protocols for Melting Point Validation
To ensure the trustworthiness of the melting point determination, a rigorous and self-validating experimental approach is essential. This involves not only the precise measurement of the sample's melting point but also the calibration of the instrumentation using certified standards.
Workflow for Melting Point Determination and Validation
Caption: Workflow for the validation of the melting point of 3-formylthiochromone.
Step-by-Step Methodology
1. Instrumentation and Materials:
- Calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
- Melting point capillaries (open at one end).
- Pure 3-formylthiochromone sample.
- Certified melting point standards (e.g., benzophenone, caffeine).
- Spatula and watch glass.
- Mortar and pestle.
2. Instrument Calibration:
- Rationale: To ensure the accuracy of the temperature readings, the apparatus must be calibrated against certified standards with known, sharp melting points that bracket the expected melting point of the sample.
- Select at least two standards with melting points above and below the expected 114-115 °C range of 3-formylthiochromone.
- Determine the melting point of each standard using the same method as for the sample.
- If the observed melting points deviate from the certified values, create a calibration curve to correct the experimental readings.
3. Sample Preparation:
- Place a small amount of the 3-formylthiochromone sample on a clean, dry watch glass.
- Using a mortar and pestle, gently grind the sample to a fine, uniform powder. This ensures efficient and even heat transfer within the sample.
- Carefully pack the powdered sample into a melting point capillary to a height of 2-3 mm. Tightly packing the sample is crucial for an accurate determination.
4. Melting Point Determination:
- Place the packed capillary into the heating block of the melting point apparatus.
- Set the initial temperature to approximately 10-15 °C below the expected melting point (i.e., around 100 °C).
- Set a slow ramp rate of 1-2 °C per minute. A slow heating rate is critical for observing the precise melting range.
- Carefully observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (onset of melting).
- Record the temperature at which the last solid particle melts (completion of melting).
- Repeat the measurement with two additional samples to ensure reproducibility.
5. Data Interpretation and Validation:
- The experimental melting point is reported as a range from the onset to the completion of melting.
- For a pure compound, this range should be narrow, typically 1-2 °C.
- Compare the observed, corrected melting range with the literature value of 114-115 °C. A close correlation validates the identity and purity of the sample.
- A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.
Logical Framework for Purity Assessment
The sharpness of the melting point is a direct indicator of the purity of a crystalline compound. The following diagram illustrates the logical relationship between the experimental outcome and the assessment of sample purity.
Caption: Logical diagram for assessing compound purity based on melting point data.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]
-
Vargas, L. Y., Insuasty, B., Bueno, J., Zacchino, S., & Sortino, M. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2097. [Link]
-
Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Link]
- Giles, P. R., & Larson, C. M. (1992). On the Reaction of Thiochroman-4-one and 3-(Hydroxymethylene)thiochroman-4-one With N-Chlorosuccinimide. Australian Journal of Chemistry, 45(2), 439-443.
-
Cho, Y. R., & Park, K. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 25(20), 4713. [Link]
Sources
Technical Comparison: Elemental Profiling Methodologies for Thio-Organic Compounds
Case Study: C₁₀H₆O₂S (Thio-Quinone / Thiophene Derivatives)
The Theoretical Benchmark: Defining the Target
Before evaluating analytical methodologies, we must establish the "Gold Standard" for our target analyte. In drug development, C₁₀H₆O₂S often represents a scaffold such as Benzo[b]thiophene-2,3-dione or 4-Mercapto-1,2-naphthoquinone . These compounds are notorious for "Sooting" (incomplete carbon combustion) and "Sulfur Retention" (catalyst poisoning), making them excellent stress tests for analytical hardware.
Theoretical Composition (Based on IUPAC 2024 Standard Atomic Weights):
-
Formula: C₁₀H₆O₂S
-
Molecular Weight: 190.22 g/mol
| Element | Atomic Wt.[1][2][3][4][5] | Stoichiometry | Total Mass | Theoretical % | Tolerance (±0.4%) |
| Carbon | 12.011 | 10 | 120.11 | 63.14% | 62.74 – 63.54% |
| Hydrogen | 1.008 | 6 | 6.048 | 3.18% | 2.78 – 3.58% |
| Oxygen | 15.999 | 2 | 31.998 | 16.82% | N/A (Calculated by diff.) |
| Sulfur | 32.06 | 1 | 32.06 | 16.86% | 16.46 – 17.26% |
Comparative Analysis: Methodology Performance
For a researcher submitting a novel C₁₀H₆O₂S drug candidate, three primary methodologies exist to validate this composition. Below is an objective comparison of their efficacy for high-sulfur aromatics.
Method A: Dynamic Flash Combustion (Automated CHNS)
-
Mechanism: The sample is encapsulated in tin and dropped into a reactor at >950°C (up to 1800°C with exothermic tin oxidation). Gases (
) are separated via GC column. -
Verdict: The Industry Standard , but prone to error with C₁₀H₆O₂S without modification.
-
The Challenge: High-carbon aromatics can form graphitic soot that traps nitrogen. Furthermore, Sulfur tends to form
or adsorb onto reduced copper, leading to low S-recovery. -
Required Modification: Use of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) as an oxidative flux is mandatory to prevent sulfur retention in the ash.
Method B: Schöniger Flask Combustion (Oxygen Flask)[6]
-
Mechanism: Sample is wrapped in ashless paper, burned in a closed flask of pure
, and absorbed into a liquid (e.g., ). Sulfur is converted to sulfate and titrated (Barium Perchlorate).[7] -
Verdict: The "Referee" Method.
-
The Challenge: Dangerous (explosion risk), low throughput (1 sample/hour), and highly operator-dependent.
-
Advantage: It isolates Sulfur analysis from Carbon interference. If Method A fails repeatedly on Sulfur, Method B is the validator.
Method C: High-Resolution Mass Spectrometry (HR-MS / Orbitrap)
-
Mechanism: Measures exact mass-to-charge ratio (
). -
Verdict: Identity Confirmation, NOT Purity Validation.
-
The Challenge: HR-MS confirms you made C₁₀H₆O₂S, but it cannot confirm if your sample is 99% pure or 50% pure. It is qualitative for composition, not quantitative for bulk purity.
Summary Data Table
| Feature | Method A: Flash Combustion (CHNS) | Method B: Schöniger Flask | Method C: HR-MS |
| Primary Utility | Bulk Purity & Stoichiometry | Trace/Difficult Sulfur Analysis | Molecular Identity |
| Sample Req. | 1.5 – 3.0 mg | 10 – 20 mg | < 0.1 mg |
| Precision (S) | ± 0.2% (with additives) | ± 0.3% | < 3 ppm (mass accuracy) |
| Throughput | 5 mins / sample | 45 mins / sample | 10 mins / sample |
| C₁₀H₆O₂S Risk | Soot formation; Low S recovery | Incomplete combustion | Ion suppression |
Experimental Protocol: Optimized Flash Combustion for C₁₀H₆O₂S
Objective: Achieve <0.4% error on Carbon and Sulfur for a refractory thio-organic compound.
Reagents & Equipment[8][9][10][11]
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Additive: Tungsten Trioxide (
) powder (High Purity). -
Standard: Sulfanilamide (C₆H₈N₂O₂S) - chosen for similar S-content (~18%).
Step-by-Step Workflow
-
Microbalance Calibration:
-
Ensure the microbalance is stable to ±0.001 mg.
-
Why: For a 2mg sample, a 0.01mg error is a 0.5% deviation, instantly failing the publication requirement.
-
-
Sample Preparation (The Sandwich Method):
-
Tare a tin capsule.
-
Add 1.5 – 2.5 mg of C₁₀H₆O₂S.
-
Add 3 – 5 mg of
directly on top of the sample. -
Critical Insight:
provides localized oxygen at the heart of the sample during the flash, preventing soot formation and ensuring conversion without trapping S in the ash.
-
-
Instrument Configuration:
-
Furnace Temp: Set to 980°C (Left) / 950°C (Right).
-
Oxygen Injection: Increase
loop volume or injection time by 20% compared to standard organics. The high Carbon content (63%) demands excess oxygen to prevent "charring."
-
-
Run Sequence:
-
Run 3 Blanks (Tin +
). -
Run 3 K-Factors (Sulfanilamide +
). -
Run Samples (C₁₀H₆O₂S +
).
-
-
Data Validation:
-
Check the Carbon peak tailing. Significant tailing indicates incomplete combustion (increase
). -
Check Sulfur peak integration baseline. Ensure the water trap is not saturated, as water can retain
.
-
Visualization of Analytical Logic
Diagram 1: The Analytical Decision Matrix
This flowchart guides the researcher on which method to deploy based on initial results.
Figure 1: Decision matrix for validating high-sulfur organic compounds. Note the diversion to Schöniger Flask if Sulfur specifically fails.
Diagram 2: Flash Combustion Reactor Mechanism
Visualizing the critical role of the
Figure 2: Schematic of the Dynamic Flash Combustion process highlighting the additive intervention point.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[1][2][3][4][5] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[2][4] [Link]
-
ASTM International. (2022). ASTM E443-09: Standard Test Method for Sulfur in Organic Compounds by Oxygen Flask Combustion. [Link]
-
Royal Society of Chemistry. (2023). Characterization of New Compounds: Elemental Analysis Guidelines. [Link]
Sources
- 1. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 4. Gadolinium, lutetium and zirconium all have new atomic weights | News | Chemistry World [chemistryworld.com]
- 5. iupac.org [iupac.org]
- 6. img.antpedia.com [img.antpedia.com]
- 7. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. ASTM D5453 Sulfur Test Procedure | Ayalytical [ayalytical.com]
- 9. US3838969A - Elemental analysis of sulfur-containing materials - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Oxo-4H-thiochromene-3-carbaldehyde
Executive Summary & Chemical Context
4-Oxo-4H-thiochromene-3-carbaldehyde (also known as 3-Formylthiochromone) is not merely a benign intermediate; it is a reactive electrophile designed for bioactivity. Structurally, it possesses two distinct reactivity alerts:
-
The Aldehyde Moiety: A target for nucleophilic attack (Schiff base formation with biological amines).
-
The Thiochromone Core: An
-unsaturated ketone system acting as a potential Michael acceptor, capable of alkylating biological macromolecules (proteins/DNA).
Operational Directive: Due to its pharmacophore status (often used in anticancer and antimicrobial research), treat this compound as a Potential Sensitizer and Bioactive Agent . Do not rely solely on the generic "Irritant" classification found in sparse Safety Data Sheets (SDS). Adopt a "Precautionary Principle" approach.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The primary risks stem from the compound's physical state (fine powder) and its chemical reactivity.[1]
| Hazard Class | Risk Description | Mechanism of Action |
| Respiratory Sensitization | High Risk. Fine dusts can bypass upper respiratory defenses. | Aldehyde groups can cross-link proteins in the respiratory tract, leading to immune-mediated sensitization. |
| Dermal Toxicity | Moderate to High. | Lipophilic sulfur heterocycles penetrate skin easily. Potential for contact dermatitis via Michael addition to skin proteins. |
| Ocular Damage | High Risk.[2][3][4] | Reacts with corneal nucleophiles; mechanical irritation from crystals. |
| Reactivity | Moderate. | Susceptible to oxidation (to carboxylic acid) and nucleophilic attack. |
The PPE Matrix: A Self-Validating System
PPE is not a uniform; it is a barrier system. Each layer must be verified before operations begin.
A. Hand Protection (The Dual-Barrier Protocol)
Standard Requirement: Double-gloving is mandatory for weighing and stock solution preparation.
-
Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity, visual contrast).
-
Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Chemical resistance).
-
Validation: Inspect the inner glove for staining immediately upon removing the outer glove. If the inner glove is compromised, the outer glove material is insufficient for the solvent carrier used.
B. Respiratory & Body Protection[1][5][6][7][8]
-
Primary Engineering Control: All handling of solid powder must occur inside a certified Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).
-
PPE Backup:
-
Solid Handling: If fume hood access is compromised (not recommended), use a P100/N99 Particulate Respirator .
-
Solution Handling: Standard lab coat (buttoned to neck) + chemical-resistant apron if handling volumes >100mL.
-
C. Eye Protection[3][4][5][6]
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do not rely on standard safety glasses.[5] Fine organic dusts can migrate around the lenses of safety glasses via air currents.
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Critical Control Point)
-
Objective: Prevent aerosolization of the solid.
-
Protocol:
-
Place the analytical balance inside the fume hood or use a powder containment enclosure.
-
Use an antistatic gun on the spatula and weighing boat to prevent electrostatic "jumping" of the powder.
-
The "Wet Method": If possible, tare the solvent vial, add the solid, and immediately add the solvent to the vial before removing it from the balance area. Handling the compound in solution significantly reduces inhalation risk.
-
Phase 2: Reaction Setup
-
Solvent Choice: Avoid highly volatile ethers if possible; they carry the aldehyde vapor. Use DMF or DMSO for stock solutions to lower vapor pressure.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. This prevents the oxidation of the aldehyde to the corresponding carboxylic acid (4-oxo-4H-thiochromene-3-carboxylic acid), ensuring experimental reproducibility.
Phase 3: Waste Disposal
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream.
-
Quenching (Optional): For large residues, treat with aqueous sodium bisulfite (
) to form the bisulfite adduct, reducing aldehyde reactivity before disposal into the "Non-Halogenated Organic" waste stream. -
Labeling: Clearly mark waste containers as "Contains Thio-Aldehydes – Potential Stench."
Visualizing the Safe Handling Lifecycle
The following diagram illustrates the decision logic for handling this specific scaffold.
Figure 1: Decision logic flow for the safe handling of thiochromone aldehydes, emphasizing respiratory protection for solids and dermal protection for solutions.
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol ; it increases skin permeability and may drive the aldehyde deeper into the dermis.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then scoop into a waste bag.
-
Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
References
-
PubChem. 4-Oxo-4H-chromene-3-carbaldehyde (Analogous Safety Data). National Library of Medicine. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Available at: [Link]
- Ishikawa, T.Superacids and Acidic Melts in Synthesis. (Context on Thiochromone reactivity). Wiley-VCH, 2020. (General Reference for Thiochromone Chemistry).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
